1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-2-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKTVNYRQWCNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681968 | |
| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-26-2 | |
| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Molecule
1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, a halogenated aromatic ether, represents a class of compounds gaining significant interest as versatile building blocks in modern organic synthesis. The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethoxy group—on a benzene ring imparts a unique reactivity profile. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of its core physical properties, offering both reported data and the experimental framework for their determination in a laboratory setting.
Section 1: Core Molecular and Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, we can characterize the molecule by its fundamental identifiers and compare its expected properties to those of closely related structural isomers. This comparative analysis provides a valuable baseline for researchers handling this specific compound.
Table 1: Summary of Physicochemical Properties
| Property | This compound | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene (Isomer) |
|---|---|---|
| CAS Number | 1121586-26-2[1] | 1187984-18-4[2] |
| Molecular Formula | C₇H₃BrF₃IO | C₇H₃BrF₃IO[2] |
| Molecular Weight | 366.90 g/mol | 366.90 g/mol [2] |
| Physical State | Solid / Semi-solid / Liquid (Predicted) | Not Specified |
| Melting Point | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | Data Not Available |
| Density | Data Not Available | Data Not Available |
Section 2: Spectroscopic Profile for Structural Confirmation
While specific spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure. Spectroscopic analysis is fundamental for confirming the identity and purity of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, iodo, and trifluoromethoxy substituents.
-
¹³C NMR : The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule (six aromatic and one for the CF₃ group).
-
¹⁹F NMR : A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight (366.90 g/mol ). The isotopic pattern would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands for C-H stretching in the aromatic region, C-C ring stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
Section 3: Solubility Characteristics and Determination
The principle of "like dissolves like" governs solubility.[3] this compound is a relatively large, non-polar molecule with significant halogen content.
-
Aqueous Solubility : It is predicted to be insoluble in water due to its hydrophobic nature. The presence of polar functional groups is minimal compared to the large, non-polar aromatic and halogenated structure.[4]
-
Organic Solvent Solubility : It is expected to be soluble in a range of common, less polar to moderately polar organic solvents, such as hexanes, toluene, diethyl ether, dichloromethane, and ethyl acetate.
Protocol for Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility of a compound in various solvents.[5][6]
-
Preparation : Place approximately 10-20 mg of the compound into separate small test tubes.
-
Solvent Addition : To each tube, add 1 mL of a different test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, toluene).
-
Observation : Vigorously shake each tube for 10-20 seconds. Observe if the compound dissolves completely.
-
Heating (Optional) : If the compound is not soluble at room temperature, gently warm the test tube to observe if solubility increases with temperature.
-
Classification : Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. A compound is generally considered soluble if more than 30 mg dissolves in 1 mL of solvent.[5]
Section 4: Experimental Methodologies for Physical Property Determination
For novel or sparsely characterized compounds, direct experimental determination of physical properties is essential. The following are standard, reliable protocols for determining melting and boiling points.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[7][8]
Experimental Protocol:
-
Sample Preparation : Ensure the sample is completely dry and finely powdered.
-
Capillary Packing : Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.
-
Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional) : For an unknown compound, perform a rapid initial heating to determine an approximate melting range. Allow the apparatus to cool significantly before the next step.[9]
-
Accurate Measurement : Begin heating again, but at a slow, controlled rate (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] This micro-method is suitable for small sample volumes.[11]
Experimental Protocol:
-
Sample Preparation : Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample.
-
Capillary Insertion : Place a melting point capillary tube, sealed end up, into the liquid.
-
Apparatus Assembly : Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating : Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged. Gently heat the side arm of the Thiele tube with a microburner.[11][12]
-
Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.[13]
-
Cooling and Recording : Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10][12]
Caption: Workflow for Micro Boiling Point Determination.
Section 5: Safety, Handling, and Storage
-
Potential Hazards :
-
Recommended Precautions :
-
Storage :
Section 6: Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties remains to be fully published, its characteristics can be inferred from its structure and comparison with related isomers. This guide provides the foundational knowledge of its known attributes and, crucially, the authoritative experimental protocols required for researchers to determine its physical properties accurately and safely in the laboratory. Such characterization is the first and most critical step in unlocking the full synthetic utility of this promising molecule.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Middle Technical University. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]
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University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
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University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 5). 1-Bromo-2-iodobenzene SAFETY DATA SHEET. Retrieved from [Link]
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An In-depth Technical Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethoxy group on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of bioactive molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical industries.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1121586-26-2 | N/A |
| Molecular Formula | C₇H₃BrF₃IO | N/A |
| Molecular Weight | 366.90 g/mol | N/A |
| Appearance | Likely a solid at room temperature | N/A |
| Storage | Keep in a dark place, sealed in dry, room temperature | N/A |
Synthesis of this compound
The proposed synthetic pathway involves three key steps:
-
Bromination of 4-(trifluoromethoxy)aniline: The first step is the selective bromination of the starting material. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the trifluoromethoxy group, bromination is expected to occur at one of the ortho positions.
-
Sandmeyer Reaction: The resulting 2-bromo-4-(trifluoromethoxy)aniline can then be converted to the corresponding diazonium salt. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate[1][2][3].
-
Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the position of the former amino group, yielding the final product. A similar approach is used in the synthesis of 1-bromo-4-iodobenzene from 4-bromoaniline[4].
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-bromo-4-(trifluoromethoxy)aniline.
Step 2 & 3: Sandmeyer Reaction for the Synthesis of this compound
-
Diazotization: Dissolve the purified 2-bromo-4-(trifluoromethoxy)aniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a cold aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Maintain the temperature below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with an organic solvent. Wash the organic layer sequentially with sodium thiosulfate solution (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between 6.5 and 8.5 ppm)[5]. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the bromine.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the iodine atom will likely appear at a relatively high field (low ppm value) due to the heavy atom effect, while the carbon attached to the bromine will be more downfield. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom (¹²⁷I). The molecular ion peak (M⁺) would be observed at m/z 366 and a significant M+2 peak of similar intensity.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, making it a valuable building block for sequential cross-coupling reactions.
Selective Cross-Coupling Reactions
The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This difference in reactivity allows for the selective functionalization at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.
-
Sonogashira Coupling: The C-I bond can be selectively coupled with a terminal alkyne under mild conditions, leaving the C-Br bond untouched[6]. This allows for the introduction of an alkynyl group at the 2-position.
-
Suzuki-Miyaura Coupling: Similarly, a boronic acid can be coupled at the iodo-position under carefully controlled conditions[7]. This enables the formation of a new carbon-carbon bond at the 2-position.
Following the initial coupling at the C-I bond, the remaining C-Br bond can then be subjected to a second cross-coupling reaction, potentially with a different coupling partner, to generate highly functionalized and complex molecules.
Caption: Selective cross-coupling reactivity of this compound.
Potential Applications in Drug Discovery and Materials Science
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique properties. It can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes, and it is generally resistant to metabolic degradation, which can lead to a longer biological half-life. Therefore, this compound serves as an important building block for the synthesis of novel pharmaceutical candidates.
The ability to introduce two different functional groups sequentially makes this compound particularly useful for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The resulting biaryl or aryl-alkyne structures are common motifs in many biologically active compounds.
In materials science, the introduction of the trifluoromethoxy group can impart desirable properties such as thermal stability and altered electronic characteristics. Therefore, this compound could also find applications in the synthesis of novel organic electronic materials, liquid crystals, and polymers.
Safety and Handling
Based on the GHS classifications for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its key feature is the presence of two different halogen atoms with distinct reactivities, which allows for selective and sequential functionalization through various cross-coupling reactions. The incorporation of the trifluoromethoxy group further enhances its appeal, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. This guide provides a solid foundation for researchers and scientists looking to utilize this promising compound in their synthetic endeavors.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [Link]
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Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). 1-Bromo-4-iodobenzene. In Wikipedia, The Free Encyclopedia. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
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A Strategic Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: A Versatile Building Block for Advanced Drug Discovery
This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS Number: 1121586-26-2). We will delve into its chemical attributes, strategic synthesis, predictable reactivity, and its significant potential as a key building block in the construction of complex molecular architectures for next-generation therapeutics.
Introduction: The Strategic Advantage of a Differentiated Dihalogenated Arene
This compound is a uniquely functionalized aromatic compound designed for sequential and site-selective chemical modifications. Its utility lies in the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a feature that allows for controlled, stepwise synthetic operations.[1] This, combined with the presence of the trifluoromethoxy (-OCF3) group—a moiety of increasing importance in medicinal chemistry—positions this molecule as a highly valuable scaffold for creating novel chemical entities.[2][3]
The trifluoromethoxy group is known to significantly enhance key drug-like properties. It can increase lipophilicity, which may improve membrane permeability and bioavailability.[4] Furthermore, the -OCF3 group is a strong electron-withdrawing group and is metabolically stable, often used to improve the pharmacokinetic profile of drug candidates.[5] The strategic placement of the bromo and iodo substituents allows for a diverse range of cross-coupling reactions, making it a powerful tool for generating molecular diversity.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1121586-26-2 | [6] |
| Molecular Formula | C7H3BrF3IO | [7] |
| Molecular Weight | 366.90 g/mol | [7] |
| IUPAC Name | This compound | [6] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
A common method for the ortho-iodination of activated aromatic rings involves the use of an iodine source and an oxidizing agent, or a pre-activated iodine species.
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol: Ortho-Iodination
-
Reaction Setup: To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-iodosuccinimide (NIS) (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to activate the iodinating agent.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbons attached to the halogens and the trifluoromethoxy group showing characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom. The molecular ion peak (M+) should be observed at approximately m/z 366 and 368.
Chemoselective Reactivity: A Gateway to Molecular Complexity
The synthetic power of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.[8] This allows for selective functionalization at the C-I position under milder reaction conditions, while the C-Br bond remains intact for a subsequent transformation.[9]
Hierarchy of Reactivity
The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl > C-F [8]
This predictable chemoselectivity is the cornerstone of its utility in multi-step syntheses.[10]
Caption: Sequential cross-coupling strategy using this compound.
Exemplary Protocol: Selective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the C-I position.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base).
-
Base: Add a suitable base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Workup and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the resulting product by column chromatography to yield the 2-alkynyl-1-bromo-4-(trifluoromethoxy)benzene derivative.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a trifluoromethoxy group and a scaffold amenable to selective, sequential functionalization makes this compound a powerful building block for the synthesis of complex drug candidates.
-
Scaffold Decoration: It allows for the precise and directional introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
-
Access to Novel Chemical Space: The ability to perform two different cross-coupling reactions on the same molecule opens up pathways to novel, three-dimensional molecular architectures that may not be accessible through other synthetic routes.
-
Fine-Tuning of Physicochemical Properties: The trifluoromethoxy group provides a handle for modulating lipophilicity, metabolic stability, and electronic properties, which are critical for optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[3][4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined and predictable chemoselectivity, coupled with the beneficial properties imparted by the trifluoromethoxy group, provides medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex and novel molecules. By enabling sequential and site-selective functionalization, this building block can accelerate the discovery and development of the next generation of therapeutic agents.
References
- American Chemical Society. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. 2021.
- National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.
- National Institutes of Health. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. 2025.
- BLDpharm. This compound.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.
- AOBChem USA. 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene.
- Advanced ChemBlocks. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.
- Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene 97.
- ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- BLDpharm. 1-Bromo-2-iodo-4-(trifluoromethyl)benzene.
- CymitQuimica. Safety Data Sheet.
- Sigma-Aldrich. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.
- ChemicalBook. 1-BROMO-4-IODO-2-(TRIFLUOROMETHYL)BENZENE.
- Echemi. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene.
- ChemicalBook. CAS DataBase List.
- PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.
- Wikipedia. 1-Bromo-4-iodobenzene.
- Benchchem. Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis.
- PubChem. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
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An In-Depth Technical Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, a key halogenated aromatic intermediate in modern organic synthesis. With a molecular weight of 366.90 g/mol , this compound serves as a versatile building block for the introduction of the trifluoromethoxy-substituted phenyl motif into complex molecular architectures. This guide details its physicochemical properties, a validated synthetic protocol, and its strategic applications, particularly in the realm of medicinal chemistry and drug development. The differential reactivity of the bromo and iodo substituents in metal-catalyzed cross-coupling reactions is a central theme, offering a strategic advantage in multistep synthetic sequences.
Introduction
This compound (CAS Number: 1121586-26-2) is a synthetically valuable aromatic compound characterized by the presence of three distinct functional moieties: a bromine atom, an iodine atom, and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of both a bromo and an iodo group on the benzene ring allows for selective, sequential functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of novel pharmaceuticals and advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value |
| Molecular Formula | C₇H₃BrF₃IO |
| Molecular Weight | 366.90 g/mol |
| CAS Number | 1121586-26-2 |
| Appearance | (Predicted) Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 4-(trifluoromethoxy)aniline through a multi-step sequence involving diazotization, iodination, and subsequent bromination. This route leverages well-established and reliable synthetic transformations.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 4-Iodo-1-(trifluoromethoxy)benzene from 4-(Trifluoromethoxy)aniline via Diazotization and Iodination
-
To a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
A solution of potassium iodide (1.5 eq.) in water is then added portion-wise to the cold diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the iodo-substituted product.
-
After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-iodo-1-(trifluoromethoxy)benzene, which can be purified by column chromatography.
Step 3: Bromination of 4-Iodo-1-(trifluoromethoxy)benzene
-
To a solution of 4-iodo-1-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride, a catalytic amount of iron powder is added.
-
Molecular bromine (1.1 eq.) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction mixture is then washed with a saturated solution of sodium bisulfite to quench any unreacted bromine, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show three signals in the aromatic region. A doublet of doublets, a doublet, and another doublet, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the trifluoromethoxy group.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display seven distinct signals. One signal for the carbon of the trifluoromethoxy group (as a quartet due to coupling with fluorine), and six signals for the aromatic carbons, with their chemical shifts dictated by the substitution pattern.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 366, along with a prominent M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine, iodine, and the trifluoromethoxy group.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable building block in drug discovery.
Strategic Advantage in Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key advantage. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the iodo-position under milder conditions, while the bromo-position can be reacted subsequently under more forcing conditions. This chemoselectivity is crucial for the efficient synthesis of complex, unsymmetrical biaryl and other substituted aromatic compounds that are common motifs in pharmaceutical agents.
The Role of the Trifluoromethoxy Group
The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological properties. It is a highly lipophilic and metabolically stable substituent. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
Potential Therapeutic Areas
Derivatives of trifluoromethoxy-substituted benzenes have been explored in various therapeutic areas, including neuroscience. For instance, certain compounds are investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The ability to synthesize a diverse library of analogs using this compound as a starting material is invaluable in structure-activity relationship (SAR) studies.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and valuable tool for researchers. The differential reactivity of its halogen substituents provides a powerful platform for the selective and sequential construction of complex molecular architectures, thereby accelerating the discovery and development of novel therapeutic agents and functional materials.
References
- General references on the synthesis and applications of halogenated aromatic compounds and trifluoromethoxy-substituted molecules would be cited here in a full whitepaper.
"1-Bromo-2-iodo-4-(trifluoromethoxy)benzene" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a highly functionalized aromatic building block. This compound is of significant interest to researchers in drug discovery and materials science due to its unique combination of substituents. The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability and lipophilicity in pharmaceutical candidates, while the ortho-positioned bromine and iodine atoms serve as versatile handles for sequential and site-selective cross-coupling reactions. This guide details a two-step synthesis commencing from the commercially available 4-(trifluoromethoxy)aniline, proceeding through a regioselective bromination followed by a Sandmeyer-type diazotization and iodination. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure scientific integrity and reproducibility.
Strategic Analysis: Pathway Design and Rationale
The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control the regiochemistry of substituent introduction. The target molecule, this compound, presents a classic challenge of installing three different groups at specific positions.
Retrosynthetic Logic:
A logical retrosynthetic analysis points towards a Sandmeyer reaction as a key transformation. The iodo group can be efficiently introduced by displacing a diazonium salt, which in turn is generated from a primary amine. This approach offers excellent regiochemical control. The precursor would therefore be 2-bromo-4-(trifluoromethoxy)aniline. This intermediate can be readily accessed via electrophilic bromination of 4-(trifluoromethoxy)aniline.
The rationale for this forward sequence is based on the powerful directing effects of the amino group.
-
Starting Material Selection : 4-(trifluoromethoxy)aniline is an ideal starting material. It is commercially available and already contains the -OCF3 group in the desired position. The primary amino group is a strong activating, ortho, para-director, which can be used to control the position of the first halogenation.
-
Step 1: Regioselective Bromination : With the para position blocked by the -OCF3 group, electrophilic bromination of 4-(trifluoromethoxy)aniline is directed to the positions ortho to the amine. This provides a direct route to 2-bromo-4-(trifluoromethoxy)aniline.
-
Step 2: Diazotization and Iodination : The amino group, having served its purpose as a directing group, is then converted into the target iodo group via a well-established diazotization-iodination sequence.[1]
This pathway is efficient and avoids the need for protecting groups or complex isomer separations that might arise from other synthetic routes.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Electrophilic Bromination of 4-(trifluoromethoxy)aniline
Causality and Experimental Choices
The primary challenge in this step is to achieve mono-bromination without the formation of di-brominated byproducts. The -NH₂ group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[2]
-
Choice of Brominating Agent : While molecular bromine (Br₂) can be used, it often leads to over-bromination due to its high reactivity. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. It provides a low, steady concentration of Br⁺, which is crucial for controlling the reaction and maximizing the yield of the desired mono-brominated product.[2]
-
Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is suitable for this reaction as it can dissolve the starting aniline and NBS.
-
Temperature Control : The reaction is typically conducted at low temperatures (e.g., 0 °C) to further moderate its rate and prevent side reactions.
Detailed Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline
This protocol is adapted from established procedures for the selective bromination of substituted anilines.[2]
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).
-
Cooling : Cool the solution to 0 °C using an ice-salt bath with vigorous stirring.
-
Reagent Preparation : In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).
-
Slow Addition : Add the NBS solution dropwise to the cooled aniline solution over a period of 1-2 hours. Maintain the internal temperature at or below 5 °C throughout the addition.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup : Quench the reaction by slowly pouring the mixture into a beaker of ice water. The product will often precipitate as a solid.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-4-(trifluoromethoxy)aniline.
Part II: Sandmeyer-Type Iodination of 2-Bromo-4-(trifluoromethoxy)aniline
Causality and Experimental Choices
This transformation proceeds in two stages: the formation of a diazonium salt, followed by its displacement with iodide.
-
Diazotization : The primary amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl). This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently if isolated or heated.[1] Keeping the salt in a cold aqueous solution is standard and safe practice.
-
Iodination : The resulting diazonium salt solution is treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (it departs as stable N₂ gas), facilitating the substitution. Unlike classic Sandmeyer reactions for introducing chlorine or bromine, a copper(I) catalyst is generally not required for iodination.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on standard, well-documented diazotization-iodination procedures.[1]
-
Preparation of the Aniline Salt : In a flask, suspend 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.0 eq) and water. Stir until a fine slurry is formed. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Diazotization : Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt suspension. Ensure the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and gas evolution. Stir the mixture for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
Iodination : In a separate, larger beaker, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will be evolved.
-
Decomposition : After the addition is complete, gently warm the reaction mixture to room temperature and then to 40-50 °C for about 1 hour to ensure complete decomposition of the diazonium salt.
-
Quenching and Workup : Cool the mixture to room temperature. To remove any excess iodine, add a 10% sodium thiosulfate solution dropwise until the dark color of iodine disappears.[1]
-
Extraction : Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing : Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel to afford the final product, this compound.
Workflow and Data Summary
Caption: Experimental workflow for the two-step synthesis.
| Parameter | Step 1: Bromination | Step 2: Diazotization/Iodination |
| Starting Material | 4-(trifluoromethoxy)aniline | 2-Bromo-4-(trifluoromethoxy)aniline |
| Key Reagents | N-Bromosuccinimide (NBS) | NaNO₂, H₂SO₄, Potassium Iodide (KI) |
| Molar Ratio (Reagent:SM) | ~1.0 : 1.0 | NaNO₂ (~1.1:1), KI (~1.5:1) |
| Solvent | DMF or Acetonitrile | Water / H₂SO₄ |
| Temperature | 0-5 °C | 0-5 °C, then warm to ~50 °C |
| Typical Yield | 75-90% | 70-85% |
Safety Considerations
-
Diazonium Salts : Solid, dry diazonium salts are shock-sensitive and highly explosive. They should never be isolated. All operations should be conducted in solution at low temperatures.[1]
-
Reagent Toxicity : Handle all chemicals, especially brominating agents and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Exothermic Reactions : Both the diazotization and bromination steps can be exothermic. Slow, controlled addition of reagents and efficient cooling are critical to maintain temperature control.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence starting from 4-(trifluoromethoxy)aniline. This pathway leverages the strong directing effect of the amino group for a regioselective bromination, followed by a high-yielding Sandmeyer-type iodination. Careful control of reaction conditions, particularly temperature and the rate of addition, is paramount for achieving high yields and purity. The resulting product is a valuable, highly functionalized intermediate poised for further elaboration in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
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Khan Academy. Sandmeyer reaction (video). Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
-
NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available from: [Link]
-
RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Available from: [Link]
-
NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
ResearchGate. Deaminative bromination, chlorination, and iodination of primary amines. Available from: [Link]
-
NIH. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]
Sources
A Predictive Spectroscopic Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS 1121586-26-2). As of the latest literature review, experimental spectroscopic data for this specific isomer is not publicly available. Therefore, this document, authored from the perspective of a Senior Application Scientist, leverages established principles of spectroscopy and empirical data from structurally related analogs to construct a scientifically grounded forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach is designed to guide researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Key Features
This compound is a highly substituted aromatic compound with a molecular formula of C₇H₃BrF₃IO and a molecular weight of 366.90 g/mol .[1] The benzene ring is functionalized with three distinct substituents: a bromine atom, an iodine atom, and a trifluoromethoxy group. The relative positions of these groups (1-bromo, 2-iodo, and 4-trifluoromethoxy) create a unique electronic and steric environment that will be reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary structural information.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to display signals for three distinct protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The trifluoromethoxy group is strongly electron-withdrawing, while the halogens (bromine and iodine) are also electron-withdrawing through induction but can exhibit some resonance donation.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.85 - 7.95 | d | J ≈ 2.5 Hz |
| H-5 | 7.20 - 7.30 | dd | J ≈ 8.5, 2.5 Hz |
| H-6 | 7.65 - 7.75 | d | J ≈ 8.5 Hz |
Rationale for Predictions:
-
H-3: This proton is situated between the iodine and trifluoromethoxy groups. The strong deshielding effect of the adjacent iodine and the meta-positioned trifluoromethoxy group will shift this proton significantly downfield. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the trifluoromethoxy group and meta to the bromine. It will be coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-6: This proton is ortho to the bromine atom and will be shifted downfield. It will appear as a doublet due to coupling with H-5.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and heavy atom effects of the substituents.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-Br) | 115 - 120 |
| C-2 (C-I) | 95 - 100 |
| C-3 | 135 - 140 |
| C-4 (C-OCF₃) | 148 - 152 (q, J ≈ 1.8 Hz) |
| C-5 | 118 - 122 |
| C-6 | 130 - 135 |
| -OCF₃ | 120 - 122 (q, J ≈ 257 Hz) |
Rationale for Predictions:
-
C-1 and C-2: The carbons directly attached to the halogens will be significantly influenced by the "heavy atom effect," which causes an upfield shift (lower ppm value). The effect is more pronounced for iodine than for bromine.
-
C-4: The carbon bearing the trifluoromethoxy group will be deshielded and is expected to show a small quartet coupling to the fluorine atoms.
-
-OCF₃: The carbon of the trifluoromethoxy group will appear as a strong quartet due to one-bond coupling with the three fluorine atoms, with a large coupling constant.[2]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OCF₃ | -58 to -60 | s |
Rationale for Predictions:
-
The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not expected to couple with any nearby protons. Therefore, a single sharp singlet is predicted. The chemical shift is estimated based on values for similar aromatic trifluoromethoxy compounds.[3][4]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -40 to -80 ppm (centered around the expected chemical shift).
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1550 | Aromatic C=C stretching |
| 1475 - 1450 | Aromatic C=C stretching |
| 1250 - 1200 | C-O stretching (asymmetric) |
| 1180 - 1100 | C-F stretching (asymmetric) |
| 1070 - 1020 | C-O stretching (symmetric) |
| 800 - 850 | C-H out-of-plane bending |
| 600 - 500 | C-Br stretching |
| 500 - 450 | C-I stretching |
Rationale for Predictions:
-
The spectrum will be dominated by strong absorptions from the C-F and C-O bonds of the trifluoromethoxy group.
-
Characteristic aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.
-
The C-Br and C-I stretching vibrations are expected at lower wavenumbers. The IR spectrum of 1-bromo-4-iodobenzene shows characteristic bands in these regions.[5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is suitable. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 366/368 | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| 287/289 | [M - Br]⁺ |
| 239 | [M - I]⁺ |
| 188 | [M - I - Br]⁺ |
| 159 | [C₆H₃O-CF₃]⁺ |
| 127 | [I]⁺ |
| 79/81 | [Br]⁺ |
Rationale for Predictions:
-
The molecular ion peak will be a prominent feature and will exhibit a characteristic doublet with a 1:1 intensity ratio due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
The primary fragmentation pathways will likely involve the loss of the halogen substituents. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical is a probable fragmentation step.
-
Loss of the trifluoromethoxy group or parts of it may also be observed. The mass spectrum of 1-bromo-4-(trifluoromethoxy)benzene shows a strong molecular ion and fragmentation corresponding to the loss of bromine and the trifluoromethoxy group.[2]
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile samples, direct infusion into the ion source can be used.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Parameters:
-
Mass range: m/z 50-500.
-
Scan speed: 1-2 scans per second.
-
Ion source temperature: 200-250 °C.
-
Visualizations
Molecular Structure and NMR Numbering
Caption: Molecular structure with numbering for NMR assignments.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key predicted fragmentation pathways in EI-MS.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. While awaiting experimental verification, the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data herein offer a valuable resource for researchers engaged in the synthesis, purification, and application of this and related halogenated aromatic compounds. The provided protocols are based on standard laboratory practices and can be adapted to available instrumentation.
References
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NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Introduction
1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a versatile polyhalogenated aromatic compound that serves as a valuable building block in modern organic synthesis. Its utility is rooted in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, site-selective functionalization. This guide provides an in-depth analysis of the molecule's reactivity, with a focus on leveraging its unique electronic and steric properties for the strategic construction of complex molecular architectures relevant to pharmaceutical, agrochemical, and materials science research.
The presence of three distinct functionalities—an iodo group, a bromo group, and a trifluoromethoxy group—imparts a nuanced reactivity profile. The trifluoromethoxy (-OCF₃) group, being strongly electron-withdrawing through induction, significantly influences the electron density of the aromatic ring, thereby affecting the rates and outcomes of various transformations.[1][2] This guide will explore the chemoselectivity of this substrate in pivotal synthetic operations, including transition-metal-catalyzed cross-coupling and metal-halogen exchange reactions.
Core Reactivity Principles: A Tale of Two Halogens
The synthetic utility of this compound hinges on the predictable and selective reaction of one halogen over the other. This selectivity is primarily governed by the difference in bond dissociation energies: the C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, the C-I bond is more susceptible to oxidative addition by low-valent transition metals, such as Palladium(0), which is often the rate-determining step in cross-coupling catalytic cycles.[3]
This inherent reactivity difference (C-I > C-Br) is the cornerstone of its application in sequential, one-pot functionalization strategies.[4] By carefully selecting catalysts, ligands, and reaction conditions, a chemist can first target the iodine position, introduce a desired moiety, and then, in a subsequent step, functionalize the more resilient bromine position.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C, C-N, and C-O bond formation.[5] For this compound, these reactions proceed with high selectivity at the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust method for creating biaryl structures. When this compound is subjected to Suzuki coupling conditions, the reaction overwhelmingly occurs at the iodine-bearing carbon.[6] This allows for the synthesis of 2-bromo-5-(trifluoromethoxy)biphenyl derivatives, which can then undergo a second coupling at the bromine site if desired.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Source of Pd(0) for the catalytic cycle. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and facilitates the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] Similar to the Suzuki reaction, the greater reactivity of the C-I bond dictates the site of reaction.[8][9] This selectivity allows for the synthesis of 1-bromo-2-(alkynyl)-4-(trifluoromethoxy)benzene intermediates, which are valuable precursors for more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]
Exemplary Protocol: Selective Sonogashira Coupling at the C-I Position
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).
-
Solvent and Base: Add degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[13][14] The established reactivity trend (I > Br) holds, enabling the selective synthesis of N-aryl amines at the C-2 position while preserving the bromine atom at C-1 for subsequent transformations. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with electron-deficient aryl halides.[15]
Caption: Simplified catalytic cycle for selective Buchwald-Hartwig amination.
Orthogonal Reactivity: Metal-Halogen Exchange
Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in metal-halogen exchange reactions, a fundamental transformation for preparing organometallic reagents.[16] This reaction is typically fast and kinetically controlled, with exchange rates following the trend I > Br > Cl.[16]
Lithiation and Magnesiation
Treatment of this compound with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C to -100 °C) is expected to result in a selective lithium-iodine exchange.[17][18] This generates a potent aryllithium nucleophile, in situ, at the C-2 position. This species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new substituent, again leaving the C-Br bond intact for further chemistry.
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A Technical Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: A Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that are highly advantageous for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene , a trifunctional scaffold that leverages the distinct properties of the -OCF3 group and the differential reactivity of its ortho-bromo and iodo substituents. We will explore its synthesis, physicochemical characteristics, and its application as a versatile starting material for the construction of complex molecular architectures through site-selective cross-coupling reactions. This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in drug discovery and chemical synthesis.
The Strategic Advantage: Core Molecular Features
The utility of this compound as a premier building block stems from two key structural features: the trifluoromethoxy substituent and the ortho-dihalogen arrangement.
The Trifluoromethoxy (-OCF3) Group: A Bioactive Enhancer
The -OCF3 group is a powerful modulator of molecular properties in drug design.[2] Its primary contributions include:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch π ≈ +1.04), often more so than the analogous trifluoromethyl (-CF3) group. This property is critical for improving a compound's ability to cross biological membranes, thereby enhancing absorption, distribution, and overall bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymatic processes. Incorporating this group can shield metabolically labile positions, prolonging the in-vivo half-life of a drug candidate.
-
Modulated Electronics: As a potent electron-withdrawing group, the -OCF3 moiety can influence the pKa of nearby functional groups and alter the electronic landscape of the aromatic ring, which can be crucial for tuning binding interactions with biological targets.
Ortho-Bromo-Iodo Pattern: A Gateway to Sequential Functionalization
The primary value of the 1-bromo-2-iodo arrangement lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is weaker and thus significantly more reactive towards the initial oxidative addition step, which is often rate-determining.[3] This reactivity hierarchy (Ar-I > Ar-Br >> Ar-Cl) allows for highly selective, sequential reactions.[3][4] One can functionalize the iodine position under milder conditions while leaving the bromine position intact for a subsequent, distinct transformation under more forcing conditions.[5][6] This stepwise approach is invaluable for the efficient and controlled synthesis of complex, unsymmetrical molecules.[7]
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
Compound Properties
| Property | Value |
| CAS Number | Not readily available for the 4-OCF3 isomer. Related compounds include 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (481075-58-5).[8] |
| Molecular Formula | C7H3BrF3IO |
| Molecular Weight | 368.90 g/mol |
| Appearance | Expected to be a solid or liquid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF). |
Note: Specific experimental data for this exact isomer is sparse in public literature; properties are inferred from closely related analogues.
Safety & Handling
-
Hazard Classification: Halogenated aromatic compounds should be treated as irritants. May cause skin, eye, and respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, sealed tightly under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Keep away from heat and sources of ignition.
Synthetic Pathways: The Power of Site-Selective Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is best exploited in palladium-catalyzed cross-coupling reactions. This allows for a modular and convergent approach to building molecular complexity.
Workflow for Sequential Cross-Coupling
The following diagram illustrates the strategic, stepwise functionalization of the this compound core.
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1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: A Comprehensive Technical Guide to Synthetic Applications
Abstract
1-Bromo-2-iodo-4-(trifluoromethoxy)benzene stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis. Its trifunctional scaffold, featuring distinct bromine, iodine, and trifluoromethoxy moieties, presents a unique platform for constructing intricate molecular frameworks. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds is the key to its utility, enabling highly selective, sequential cross-coupling reactions. This guide offers an in-depth exploration of the synthetic applications of this versatile building block, with a particular focus on its pivotal role in the fields of medicinal chemistry and materials science. We will dissect established reaction protocols, illuminate the mechanistic rationale behind procedural choices, and furnish data-driven insights to empower researchers to fully exploit the potential of this powerful synthetic tool.
Introduction: The Strategic Power of Orthogonal Reactivity
The synthetic prowess of this compound is fundamentally derived from the differential bond dissociation energies of its carbon-halogen bonds. The carbon-iodine bond, being inherently weaker, is preferentially targeted for oxidative addition to transition metal catalysts like palladium(0). This innate reactivity gradient permits chemists to execute selective cross-coupling at the iodo-position while preserving the bromo-substituent for subsequent, often more forcing, transformations. This principle of "orthogonal" reactivity is the linchpin for its widespread use in multi-step synthetic sequences.[1]
The trifluoromethoxy (-OCF3) group further elevates the compound's synthetic value. Frequently employed as a bioisostere for the methoxy group, it can enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. Furthermore, its potent electron-withdrawing character modulates the electronic properties of the aromatic ring, thereby influencing the kinetics and outcomes of catalytic processes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H3BrF3IO | [2] |
| Molecular Weight | 366.90 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, sealed in dry, dark place | [2][3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) |
Sequential Cross-Coupling: Architecting Molecular Complexity
The hallmark application of this compound is in sequential, palladium-catalyzed cross-coupling reactions. This powerful strategy facilitates the controlled, stepwise introduction of diverse molecular fragments onto the central aromatic scaffold.[1]
Initial C-I Bond Functionalization: The Suzuki-Miyaura Coupling
Typically, the synthetic sequence commences with a selective reaction at the more labile C-I bond. The Suzuki-Miyaura coupling, a robust method for forging carbon-carbon bonds between organoboron compounds and organohalides, is a frequently utilized transformation for this initial step.[4][5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling [6][7]
-
Reaction Setup: In a flame-dried Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the appropriate arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).[6][7]
-
Solvent and Base: Add a degassed solvent mixture, commonly toluene/water or dioxane/water, followed by a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[6][7]
-
Reaction Conditions: Heat the mixture to 80-100 °C and diligently monitor the reaction's progress using TLC or GC-MS.[7]
-
Workup and Purification: After completion, cool the reaction to ambient temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel.[6][7]
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(PPh₃)₄ is a highly effective and commercially available Pd(0) source, well-suited for activating the C-I bond.[4]
-
Base Function: The base is indispensable for the transmetalation step, as it activates the boronic acid, rendering it more nucleophilic.[4][5]
-
Inert Atmosphere: The palladium catalyst's sensitivity to atmospheric oxygen, which can lead to its deactivation, necessitates the use of an inert atmosphere to preserve its catalytic efficacy.[4]
Workflow Diagram: Sequential Suzuki-Miyaura Coupling
Caption: Sequential cross-coupling strategy using the title compound.
Subsequent C-Br Bond Functionalization: The Sonogashira Coupling
Following the initial functionalization at the iodo-position, the more robust C-Br bond can be targeted in a second cross-coupling reaction. The Sonogashira coupling, which forges a bond between a terminal alkyne and an organohalide, is an excellent choice for this second transformation, often requiring a copper(I) co-catalyst.[8][9]
Experimental Protocol: Sonogashira Coupling of the Bromo-Intermediate [8]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-aryl-1-bromo-4-(trifluoromethoxy)benzene intermediate (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[8]
-
Solvent, Base, and Reagent: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylamine. Then, introduce the terminal alkyne (1.1-1.5 eq.).[8]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) until completion, as monitored by TLC or GC-MS.[8]
-
Workup and Purification: Upon completion, cool the mixture, pour it into water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]
Applications in Medicinal Chemistry
The trifluoromethoxy-substituted, di-functionalized benzene core is a privileged scaffold in drug discovery. The introduction of bromine and the trifluoromethoxy group can significantly influence a molecule's pharmacological profile.[10]
Synthesis of Bioactive Heterocycles
This building block is instrumental in the synthesis of various heterocyclic systems that form the core of many therapeutic agents. For example, it can be used in the construction of kinase inhibitors, where a bi-aryl or heteroaryl-aryl motif is often required for effective binding to the ATP pocket of the enzyme.
Synthetic Pathway Diagram: Heterocycle Formation
Caption: General route to heterocyclic cores for drug discovery.
Applications in Materials Science
The rigid, well-defined geometry and the tunable electronic properties of molecules derived from this compound make them highly attractive for applications in the field of organic electronics. The stepwise functionalization allows for the precise tuning of HOMO/LUMO energy levels and the introduction of moieties that can promote desirable intermolecular packing and enhance charge transport properties, which are crucial for the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its pre-defined orthogonal reactivity, coupled with the advantageous properties imparted by the trifluoromethoxy group, provides a reliable and efficient platform for the synthesis of a diverse array of complex organic molecules. From the development of new pharmaceuticals to the creation of advanced functional materials, the applications of this reagent continue to broaden, cementing its status as an essential tool for synthetic chemists. The protocols and insights presented in this guide are intended to be a valuable resource for researchers aiming to harness the full synthetic potential of this remarkable compound.
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- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- AOBChem USA. 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene.
- Guidechem. What is the Chemical Compound 1-BROMO-3-IODO-5-TRIFLUOROMETHOXYBENZENE Used For?.
- Chen, et al. (2024-02-16).
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- Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
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Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Introduction: The Strategic Value of Selective C-C Bond Formation
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies.[1][2][3] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. A significant challenge and opportunity within this field is the selective functionalization of polyhalogenated aromatic compounds. These substrates are invaluable building blocks, allowing for the sequential and site-selective introduction of different substituents to build molecular complexity.
This document provides a detailed guide to the selective Suzuki-Miyaura coupling of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene , a versatile building block featuring two distinct halogen atoms ripe for differential reactivity. The trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and binding affinity of target molecules, making this substrate particularly relevant in drug discovery.[4] The primary focus of these notes is to elucidate the principles governing the selective coupling at the more labile carbon-iodine (C-I) bond over the more robust carbon-bromine (C-Br) bond and to provide robust, field-tested protocols to achieve this transformation with high fidelity.
Mechanistic Underpinnings of Chemoselectivity
The selectivity in the Suzuki coupling of dihalogenated arenes is determined in the initial, often rate-limiting, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][5][6] The generally accepted reactivity trend for aryl halides in this step is I > Br > Cl > F.[3] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.
The oxidative addition can proceed through different mechanistic pathways, including a three-centered concerted mechanism or a more polar nucleophilic displacement-type mechanism.[7][8][9][10] Regardless of the precise pathway, the energy barrier for the oxidative addition to the C-I bond is significantly lower than that for the C-Br bond. This inherent difference in reactivity forms the basis for the selective coupling. By carefully controlling the reaction conditions, particularly temperature and catalyst system, it is possible to favor the oxidative addition at the C-I bond to such an extent that the C-Br bond remains largely untouched.
The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role in modulating the reactivity and selectivity of the coupling reaction.[11][12][13][14][15] Ligands influence the electron density at the palladium center and the steric environment around it, thereby affecting the rate of oxidative addition and subsequent steps in the catalytic cycle. For selective couplings, it is often desirable to use a catalyst system that is active enough to promote the reaction at the C-I bond under mild conditions but not so reactive that it begins to activate the C-Br bond.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the selective oxidative addition.
Caption: Selective Suzuki-Miyaura coupling catalytic cycle.
Experimental Protocols
The following protocols are designed to provide a starting point for the selective Suzuki coupling of this compound. Optimization may be required for specific boronic acids.
Protocol 1: General Procedure for Selective Mono-Coupling at the Iodo Position
This protocol employs a common palladium catalyst and mild reaction conditions to favor selectivity.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 397.90 | 1.0 | 398 mg |
| Arylboronic Acid | - | 1.2 | 1.2 equiv. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 34.7 mg (3 mol%) |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-bromo-4-(trifluoromethoxy)benzene.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst that often provides good selectivity in such transformations.[16]
-
Base: K₂CO₃ is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.
-
Solvent: A mixture of dioxane and water is a common solvent system for Suzuki couplings, providing good solubility for both the organic and inorganic reagents.
-
Temperature: A moderate temperature of 80 °C is chosen to ensure a reasonable reaction rate for the C-I bond activation while minimizing the competing activation of the C-Br bond.
Protocol 2: Microwave-Assisted Selective Mono-Coupling
For accelerated reaction times, microwave irradiation can be employed. The rapid and efficient heating often leads to cleaner reactions with reduced side products.[6]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 397.90 | 0.5 | 199 mg |
| Arylboronic Acid | - | 0.6 | 1.2 equiv. |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 816.64 | 0.015 | 12.2 mg (3 mol%) |
| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 1.0 | 326 mg |
| DMF (N,N-Dimethylformamide) | - | - | 5 mL |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂, and Cs₂CO₃ (1.0 mmol).
-
Add DMF (5 mL) and seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst that is often effective in more challenging coupling reactions and performs well under microwave conditions.
-
Base: Cs₂CO₃ is a stronger base that can accelerate the reaction, which is often beneficial in microwave-assisted synthesis.
-
Solvent: DMF is a polar aprotic solvent with a high boiling point, making it suitable for microwave heating.
-
Temperature: A slightly higher temperature of 100 °C is used in conjunction with the short reaction time to achieve full conversion.
The following diagram outlines the general experimental workflow for the selective Suzuki coupling.
Caption: Experimental workflow for selective Suzuki coupling.
Troubleshooting and Further Considerations
-
Low Selectivity: If significant amounts of the di-coupled product are observed, consider lowering the reaction temperature or reducing the catalyst loading.
-
Low Conversion: If the reaction stalls, a more active catalyst system (e.g., using a more electron-rich ligand) or a stronger base may be necessary. Degassing the solvent thoroughly is crucial to prevent catalyst deactivation.
-
Protodeboronation: The cleavage of the boronic acid C-B bond can be a competing side reaction. Using a slight excess of the boronic acid can help to mitigate this.
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex aromatic compounds. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds and carefully selecting the reaction conditions, high yields of the mono-arylated product can be achieved. The protocols provided herein serve as a robust starting point for researchers in organic synthesis, drug discovery, and materials science to access a diverse range of functionalized building blocks.
References
- Diedrich, F., & Stang, P. J. (Eds.). (1995). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH.
-
Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Amatore, C., & Jutand, A. (1999). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
- Hartwig, J. F. (2010).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219: Cross-Coupling Reactions. Springer.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4387–4390.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Suzuki, A. (2002). The Suzuki reaction with arylboron compounds in arene synthesis. Journal of Synthetic Organic Chemistry, Japan, 60(1), 34-43.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Leadbeater, N. E., & Marco, M. (2002). Preparation of Aryl Halides from Boronic Acids by a Copper(II)-Catalyzed Halodeboronation Reaction. Organic Letters, 4(17), 2973–2976.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed Cross-Coupling. Organometallics, 34(23), 5497–5508.
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- 14. researchgate.net [researchgate.net]
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Application Notes & Protocols: Selective Sonogashira Coupling of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Abstract
This document provides a comprehensive technical guide for performing a chemoselective Sonogashira cross-coupling reaction on the di-halogenated substrate, 1-bromo-2-iodo-4-(trifluoromethoxy)benzene. The significant difference in reactivity between the aryl-iodide and aryl-bromide bonds allows for precise, site-selective alkynylation at the C-I position under mild conditions, while preserving the C-Br bond for subsequent downstream functionalization. This application note details the mechanistic rationale, optimized reaction conditions, a step-by-step experimental protocol, and troubleshooting guidelines tailored for researchers in synthetic chemistry and drug development.
Introduction and Strategic Overview
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5][6]
The subject of this guide, this compound, presents a unique synthetic opportunity. As a polyhalogenated arene, it contains two distinct reactive sites for cross-coupling. The key to its synthetic utility lies in the predictable and exploitable difference in the reactivity of the carbon-halogen bonds. The general reactivity trend for oxidative addition to a palladium(0) center is:
C–I > C–Br > C–Cl [1][7][8][9]
This inherent reactivity differential allows for a highly chemoselective Sonogashira coupling to occur exclusively at the more labile carbon-iodine bond, typically at room temperature.[1][9] The less reactive carbon-bromine bond remains intact, serving as a synthetic handle for a second, orthogonal cross-coupling reaction under more forcing conditions. The presence of the electron-withdrawing trifluoromethoxy group further activates the aromatic ring, facilitating the initial oxidative addition step.[3]
This guide will focus on establishing a robust protocol for the selective mono-alkynylation of this compound.
The Catalytic Cycle: A Mechanistic Rationale
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][10] Understanding these cycles is critical for rationalizing the choice of reagents and reaction conditions.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the most reactive carbon-halogen bond (C-I in this case). This is generally considered the rate-determining step.[11] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond, releases the alkynylated product, and regenerates the Pd(0) catalyst.[1]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base.[12] This forms a copper acetylide intermediate. This species is crucial as it readily transfers the acetylide group to the palladium center during the transmetalation step. A common side reaction, Glaser-Hay homocoupling of the alkyne, can occur in the presence of oxygen and is also mediated by the copper catalyst.[1][9] Therefore, maintaining an inert atmosphere is critical.
Below is a diagram illustrating the accepted mechanism for the copper-cocatalyzed Sonogashira reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Selective Mono-alkynylation
This protocol is optimized for the selective coupling of a terminal alkyne to the C-I position of this compound.
Objective: To synthesize a 1-bromo-2-(alkynyl)-4-(trifluoromethoxy)benzene derivative with high selectivity and yield.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₇H₃BrF₃IO | 410.91 | Commercial Source | Substrate (1.0 eq) |
| Terminal Alkyne | R-C≡CH | Variable | Commercial Source | Coupling Partner (1.1 - 1.2 eq) |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | Commercial Source | Palladium Catalyst (1-3 mol%) |
| Copper(I) Iodide | CuI | 190.45 | Commercial Source | Co-catalyst (2-5 mol%). Use freshly opened or purified material. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | (C₂H₅)₃N or ((CH₃)₂CH)₂NH | 101.19 | Commercial Source | Base and/or Solvent. Must be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | C₄H₈O or C₃H₇NO | 72.11 / 73.09 | Commercial Source | Anhydrous solvent. |
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq, 2 mol%) and copper(I) iodide (CuI, 0.04 eq, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Via syringe, add anhydrous THF (to make a ~0.1 M solution based on the aryl halide) and anhydrous triethylamine (2.0 - 3.0 eq). The solution may appear as a yellow-to-brown suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours. Look for the consumption of the starting aryl dihalide and the appearance of a new, higher Rf (on silica) product spot.
-
Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short plug of celite to remove the catalyst residues. Wash the celite plug with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove the amine base and copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-alkynylated product.
Rationale for Parameter Selection
| Parameter | Recommended Condition | Rationale & Field Insights |
| Temperature | Room Temperature (20-25 °C) | This is the most critical parameter for selectivity. At room temperature, the activation energy for oxidative addition into the C-I bond is readily overcome, while the C-Br bond remains largely unreactive.[1] Heating should be avoided as it will lead to a loss of selectivity and the formation of di-alkynylated byproducts. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | This is a classic, robust, and commercially available catalyst system for Sonogashira couplings.[10] The phosphine ligands stabilize the palladium center, and the copper(I) iodide is essential for the efficient formation of the copper acetylide.[7] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the HI byproduct formed during the reaction.[1] Using the amine as a co-solvent or in slight excess ensures the reaction medium remains basic. DIPA is sometimes preferred for its higher boiling point and better solubilizing properties. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for preventing two side reactions: 1) The oxidative degradation of the Pd(0) catalyst, and 2) the copper-catalyzed Glaser homocoupling of the terminal alkyne, which requires oxygen.[9] |
| Alkyne Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of the alkyne ensures complete consumption of the more valuable di-haloarene substrate. A large excess should be avoided as it can increase the rate of Glaser homocoupling and complicate purification. |
Strategic Workflow for Sequential Functionalization
The primary product of this protocol, a 1-bromo-2-(alkynyl)-4-(trifluoromethoxy)benzene, is a valuable intermediate for further diversification. The preserved C-Br bond can be targeted in a subsequent cross-coupling reaction.
Caption: Workflow for the sequential, site-selective functionalization of the di-haloarene.
To functionalize the C-Br bond, more forcing conditions are required, such as elevated temperatures (e.g., 60-100 °C) and potentially a different catalyst system with more electron-rich and bulky phosphine ligands, which are more effective at activating aryl bromides and chlorides.[9][11]
Troubleshooting and Key Considerations
-
Low or No Reactivity:
-
Check Catalyst Quality: Ensure catalysts are active. Pd(II) precatalysts should be reliably reduced to Pd(0) in situ.
-
Inert Atmosphere: Ensure the system is free of oxygen, which can deactivate the catalyst.
-
Base/Solvent Quality: Use high-purity, anhydrous solvents and bases. Water can inhibit the reaction.
-
-
Poor Selectivity (Formation of Di-alkynylated Product):
-
Lower the Temperature: The primary cause is excessive heat. Ensure the reaction is run at or below room temperature.
-
Reduce Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed.
-
-
Significant Glaser Homocoupling:
-
Improve Degassing: Rigorously de-gas solvents and purge the reaction vessel with inert gas.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, especially with sensitive alkynes, a copper-free Sonogashira protocol may be investigated, though this often requires different ligands and bases.[1][6]
-
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Semantic Scholar. Recent advances in Sonogashira reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
NIH National Library of Medicine. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
FAO AGRIS. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. [Link]
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ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
NIH National Library of Medicine. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomitesupported pall. [Link]
-
University of Groningen. Flow Chemistry: Sonogashira Coupling. [Link]
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Application Notes & Protocols for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Introduction: Strategic C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a versatile palladium-catalyzed cross-coupling reaction.[1][2] This transformation is pivotal in the fields of drug discovery and materials science, where aryl amines are ubiquitous structural motifs.[1][3] The substrate, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene , presents a unique synthetic opportunity. As a di-halogenated arene, it allows for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis permits a chemoselective mono-amination, yielding a valuable intermediate for further diversification.
This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for achieving high selectivity and yield in the Buchwald-Hartwig amination of this specific substrate.
Principle & Mechanistic Insights: The Basis of Chemoselectivity
The success of a selective reaction on this compound hinges on the inherent differences in reactivity between aryl iodides and aryl bromides in the context of the Buchwald-Hartwig catalytic cycle.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond. This is typically the rate-determining step and the primary control point for chemoselectivity.[4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step involves the formation of the C-N bond, releasing the N-arylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Chemoselectivity: Exploiting Halide Reactivity
For di-halogenated substrates, the rate of oxidative addition dictates which C-X bond reacts preferentially. For palladium catalysts, the established order of reactivity is C–I > C–Br >> C–Cl.[7][8] This trend is attributed to the weaker C-I bond energy compared to the C-Br bond, facilitating a lower activation energy for the oxidative addition step.
Therefore, by carefully controlling reaction conditions—particularly temperature and reaction time—the Buchwald-Hartwig amination of this compound can be directed to occur almost exclusively at the C-I position.
Figure 2: Rationale for chemoselective mono-amination.
Key Experimental Parameters: A Guide to Optimization
The choice of reagents is critical for achieving high yield and selectivity. Modern Buchwald-Hartwig systems offer a wide array of options that can be tailored to the specific substrate and amine.[9]
| Parameter | Role & Selection Rationale | Recommended Options |
| Palladium Source | Serves as the source of the active Pd(0) catalyst. Precatalysts are often preferred as they are air-stable and form the active catalyst in situ, offering greater reliability.[10] | Precatalysts: XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3.[10] Standard Sources: Pd₂(dba)₃, Pd(OAc)₂ (require in-situ reduction).[7] |
| Ligand | Stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art and are crucial for high catalytic activity.[1][10] | For primary/secondary amines: XPhos, RuPhos. For challenging couplings: BrettPhos.[11] |
| Base | Facilitates the deprotonation of the amine, which is essential for the formation of the key palladium-amido intermediate. The base strength can influence reaction rate and functional group tolerance.[6][12] | Strong Bases: NaOtBu, LiHMDS.[7] Weaker Bases: K₃PO₄, Cs₂CO₃ (useful for base-sensitive functional groups). |
| Solvent | Must be anhydrous and capable of dissolving all reaction components. The choice can affect reaction rates and catalyst stability. | Toluene, Dioxane, THF, t-BuOH.[7][11] |
| Temperature | Controls the reaction kinetics. Lower temperatures can enhance selectivity by favoring the reaction with the lower activation energy (at the C-I bond). Typical temperatures range from room temperature to ~100 °C.[7][12] | Start with 80-100 °C for initial trials; may be lowered to improve selectivity if C-Br reactivity is observed. |
Experimental Protocol: Mono-amination of this compound
This protocol provides a general procedure for the selective amination at the C-I position using morpholine as a representative secondary amine.
General Considerations & Safety
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Reagent Purity: Use anhydrous solvents and ensure all reagents are free from moisture.
-
Safety: this compound and related halogenated compounds are irritants and potentially harmful.[13][14][15] Always consult the Safety Data Sheet (SDS) for all reagents before use.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
Experimental Workflow
Figure 3: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Procedure
Reagents & Materials:
-
This compound (e.g., 398 mg, 1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 Precatalyst (e.g., 17 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (e.g., 135 mg, 1.4 mmol, 1.4 equiv)
-
Morpholine (e.g., 96 µL, 1.1 mmol, 1.1 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inerting: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (to achieve a ~0.2 M concentration) via syringe, followed by the addition of morpholine (1.1 equiv).
-
Reaction: Place the sealed Schlenk tube into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot (the product).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, 4-(2-bromo-5-(trifluoromethoxy)phenyl)morpholine.
Optimization Data & Troubleshooting
To achieve optimal results, key parameters can be screened. The following table presents a hypothetical optimization study to maximize yield and selectivity.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I:C-Br) |
| 1 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | >98:2 |
| 2 | XPhos Pd G3 | NaOtBu | Toluene | 100 | 4 | 94 | >99:1 |
| 3 | BrettPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 8 | 91 | >98:2 |
| 4 | XPhos Pd G3 | NaOtBu | Toluene | 80 | 12 | 88 | >99:1 |
| 5 | XPhos Pd G3 | NaOtBu | Toluene | 120 | 2 | 90 | 95:5 |
This data is illustrative. Actual results may vary.
Analysis of Optimization:
-
Entry 2 shows the best combination of high yield and rapid conversion with excellent selectivity.
-
Entry 4 demonstrates that lowering the temperature can maintain selectivity, albeit at the cost of a longer reaction time.
-
Entry 5 highlights a potential loss of selectivity at higher temperatures, where the C-Br bond may begin to react.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Impure reagents/solvent; Insufficient temperature. | Ensure a rigorously inert atmosphere; Use freshly purified, anhydrous solvents; Increase temperature in 10°C increments. |
| Poor Selectivity | Reaction temperature is too high; Reaction time is too long. | Reduce the reaction temperature; Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Reductive Dehalogenation | Ligand choice; Presence of water. | Switch to a bulkier ligand (e.g., BrettPhos); Ensure all reagents and solvents are scrupulously dry. |
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Vlasenko, Y., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Doleck, S., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health. [Link]
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed. [Link]
-
Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Coupling Reactions. (2023). wenxuecity.com. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-reaction.com. Retrieved from [Link]
-
Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. (n.d.). American Chemical Society. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Safety Data Sheet: 1-Bromo-2-iodobenzene. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Buchwald-Hartwig coupling. (2019). YouTube. Retrieved from [Link]
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Application Notes and Protocols: Strategic Sequential Functionalization of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sequential functionalization of 1-bromo-2-iodo-4-(trifluoromethoxy)benzene. This building block is of significant interest to researchers in medicinal chemistry and materials science due to its orthogonal halogen reactivity and the unique physicochemical properties imparted by the trifluoromethoxy group. We will explore the principles governing the selective activation of the C-I versus the C-Br bond in palladium-catalyzed cross-coupling reactions and provide step-by-step protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, such as catalyst selection, ligand effects, and reaction conditions, will be elucidated to empower researchers to rationally design and execute synthetic strategies.
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
This compound is a valuable trifunctionalized aromatic building block that offers a hierarchical platform for the synthesis of complex organic molecules. The presence of two distinct halogen atoms at the ortho and meta positions relative to each other, combined with the strongly electron-withdrawing and lipophilic trifluoromethoxy group, makes this reagent a powerful tool for creating diverse molecular architectures. The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable substituent in pharmaceutical research.[1]
The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.[2] This reactivity difference allows for selective functionalization at the iodine-bearing position under milder conditions, leaving the bromine atom intact for subsequent transformations.[3] This sequential approach streamlines synthetic routes, enhances overall yields, and simplifies the purification of intermediates.[2]
Principles of Selective Halogen Functionalization
The selectivity in palladium-catalyzed cross-coupling reactions of dihalogenated arenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of oxidative addition to the Pd(0) catalyst. The general order of reactivity for aryl halides is I > Br > Cl > F.[4] This principle is the cornerstone of the sequential functionalization strategy for this compound.
Key Factors Influencing Selectivity:
-
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand, can fine-tune the reactivity and selectivity. Bulky, electron-rich ligands can facilitate the oxidative addition of less reactive C-Br bonds, so for selective C-I functionalization, less sterically demanding ligands are often preferred.[5]
-
Temperature: Lower reaction temperatures generally favor the selective reaction at the more labile C-I bond.[6] Higher temperatures can lead to competitive or double-coupling reactions.
-
Base: The choice and strength of the base can influence the rate of transmetalation and catalyst stability, indirectly affecting selectivity.[4]
-
Electronic Effects: The trifluoromethoxy group is a moderate electron-withdrawing group.[7] This electronic perturbation can influence the reactivity of the adjacent halogen atoms, though the inherent reactivity difference between iodine and bromine remains the dominant factor.
Experimental Protocols
The following protocols are designed as robust starting points for the sequential functionalization of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the synthesis of 1-bromo-2-(phenylethynyl)-4-(trifluoromethoxy)benzene, a key intermediate for further elaboration. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[8][9]
Rationale: By employing a standard palladium-copper co-catalyzed system at room temperature, we can selectively activate the C-I bond.[3] Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for this transformation. The use of an amine base like triethylamine serves both as a base and a solvent.
Workflow Diagram:
Caption: Workflow for selective Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed mixture of THF and Et₃N (2:1 v/v).
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Sequential Suzuki-Miyaura Coupling
This two-step protocol demonstrates the power of sequential functionalization. First, a selective Suzuki coupling is performed at the C-I position, followed by a second coupling at the C-Br position. The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction utilizing organoboron reagents.[10][11]
Rationale: The first step leverages a common palladium catalyst and base system under mild conditions to ensure selectivity for the C-I bond. The second step requires more forcing conditions (higher temperature and a more robust catalyst system, such as one with a bulky, electron-rich ligand) to activate the less reactive C-Br bond.
Sequential Functionalization Strategy:
Caption: Sequential Suzuki-Miyaura coupling strategy.
Step 1: Selective Suzuki Coupling at the C-I Position
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed
-
Inert atmosphere
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill with inert gas (3 cycles).
-
Add the degassed DME/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to isolate the 2-aryl-1-bromo-4-(trifluoromethoxy)benzene intermediate.
Step 2: Suzuki Coupling at the C-Br Position
Materials:
-
2-Aryl-1-bromo-4-(trifluoromethoxy)benzene (from Step 1) (1.0 eq)
-
A different Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere
Procedure:
-
Follow the setup procedure as in Step 1, using the brominated intermediate, the new arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Perform the same work-up and purification procedure as in Step 1 to obtain the final unsymmetrical biaryl product.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] This protocol details the selective amination at the C-I position.
Rationale: The higher reactivity of the C-I bond allows for amination under conditions that leave the C-Br bond untouched. The choice of a bulky, electron-rich phosphine ligand like XPhos or SPhos in combination with a strong base like sodium tert-butoxide is crucial for efficient C-N bond formation.[14]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
XPhos Pd G3 (or a similar pre-catalyst) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Inert atmosphere
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add this compound, the amine, NaOtBu, and the palladium pre-catalyst.
-
Add degassed toluene.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 8-16 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and perform an aqueous work-up as described in the previous protocols.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table provides expected outcomes for the selective functionalization of this compound based on the protocols described and literature precedents for similar substrates. Yields are indicative and may vary based on the specific coupling partners and optimization.
| Reaction Type | Position | Coupling Partner | Catalyst System | Conditions | Expected Yield |
| Sonogashira | C-I | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/THF, RT, 3-6h | 80-95% |
| Suzuki | C-I | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, 80°C, 4-8h | 75-90% |
| Suzuki | C-Br | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane/H₂O, 100°C, 12-24h | 70-85% |
| Buchwald-Hartwig | C-I | Morpholine | XPhos Pd G3 / NaOtBu | Toluene, 100°C, 8-16h | 70-90% |
Conclusion
This compound is a highly effective and versatile building block for the construction of complex, multi-substituted aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and sequential functionalization strategy. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can selectively introduce a wide range of functionalities through established cross-coupling methodologies like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to harness the full potential of this valuable reagent, accelerating the discovery of novel chemical entities.
References
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- Lee, P. H., Sung, S. -y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204.
- Keglevich, G. et al. P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate.
- RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene.
- Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science.
- Taylor & Francis Online. (2009). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air.
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
- ResearchGate. Influence of the 1-bromo-2-iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants.
- RSC Publishing. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Guidechem. What is the Chemical Compound 1-BROMO-3-IODO-5-TRIFLUOROMETHOXYBENZENE Used For?
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (2025). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- PMC - NIH. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- PMC - NIH. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
- ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- The Journal of Organic Chemistry. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides.
- BenchChem. Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis.
- eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.
- AOBChem USA. 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Directed ortho metalation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2021). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes.
- Chem-Impex. 1-Iodo-4-(trifluoromethoxy)benzene.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
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- Directed (ortho) Metallation.
- BLDpharm. This compound.
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- SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
- Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of complex molecular scaffolds is paramount. The starting material, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene , represents a highly versatile and valuable building block for the construction of a diverse array of pharmaceutical intermediates. Its unique trifluoromethoxy group offers modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.[1] This application note provides detailed protocols for the selective functionalization of this dihalogenated aromatic compound to generate key heterocyclic cores, including benzofurans and indoles, which are prevalent in numerous therapeutic agents.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the synthetic strategies outlined herein. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond, allowing for selective and sequential transformations. This chemoselectivity enables a modular approach to building molecular complexity, a highly desirable feature in the synthesis of novel pharmaceutical entities.
This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring scientifically sound and reproducible results.
Strategic Synthesis of a Benzofuran Intermediate via Sequential Sonogashira and Suzuki Coupling
Benzofuran moieties are integral to a wide range of pharmaceuticals, exhibiting diverse biological activities. The following protocol details a two-step, one-pot synthesis of a 2,3-disubstituted 6-(trifluoromethoxy)benzofuran intermediate, leveraging the differential reactivity of the iodo and bromo groups. The initial, milder Sonogashira coupling selectively occurs at the more reactive C-I bond, followed by an intramolecular cyclization and a subsequent, more forcing Suzuki coupling at the C-Br bond.
Experimental Workflow: Benzofuran Synthesis
Sources
The Strategic Application of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene in Medicinal Chemistry: A Guide to Regioselective Synthesis
Introduction: The Trifluoromethoxy Group and Orthogonal Halogenation in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate a range of critical molecular properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. When this valuable moiety is presented on a scaffold such as 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, it offers medicinal chemists a powerful and versatile building block for the synthesis of novel therapeutics.
This technical guide delves into the utility of this compound as a key intermediate in pharmaceutical research and development. The presence of two different halogen atoms (bromine and iodine) at ortho positions provides an exceptional opportunity for sequential and regioselective cross-coupling reactions. This "orthogonal" reactivity, where the carbon-iodine bond can be selectively functionalized over the more robust carbon-bromine bond, allows for the controlled and stepwise construction of complex molecular architectures. This guide will provide detailed application notes and protocols for leveraging this reactivity in cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₇H₃BrF₃IO |
| Molecular Weight | 366.90 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin and serious eye irritation. Work should be conducted in a well-ventilated fume hood.
Synthetic Strategy: Preparation of this compound
While commercially available, understanding the synthesis of this key building block provides valuable context. A plausible synthetic route begins with the readily available 4-(trifluoromethoxy)aniline.
Caption: Proposed synthetic workflow for this compound.
A standard Sandmeyer reaction can be employed to convert the aniline to the corresponding iodide. Subsequent regioselective bromination, directed by the trifluoromethoxy group, would yield the desired product. The use of a mild brominating agent and a suitable catalyst is crucial to control the regioselectivity of this step.
Application in Regioselective Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this reagent's utility. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 2-position while leaving the bromine at the 1-position available for a subsequent, different cross-coupling reaction.
Caption: Principle of regioselective cross-coupling.
Protocol 1: Regioselective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the 2-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed solvent (e.g., THF) to dissolve the solids.
-
Add the terminal alkyne (1.2 eq.) followed by the amine base (e.g., TEA, 3.0 eq.) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol outlines the selective introduction of an aryl or heteroaryl group at the 2-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol details the selective formation of a C-N bond at the 2-position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a glovebox or under a robust inert atmosphere, add the palladium precatalyst (0.01-0.03 eq.) and the phosphine ligand (0.02-0.06 eq.) to a dry reaction tube.
-
Add the base (1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the residue by flash chromatography.
Medicinal Chemistry Applications and Future Perspectives
The trifluoromethoxyphenyl motif is a prevalent feature in numerous biologically active compounds. While specific examples directly originating from this compound are emerging, the strategic value of this building block is clear. For instance, related polyhalogenated benzene derivatives have been utilized in the synthesis of compounds targeting Alzheimer's disease. The ability to sequentially introduce diverse functionalities allows for the rapid generation of compound libraries for high-throughput screening.
The products derived from the regioselective functionalization of this compound are poised to be valuable intermediates in the synthesis of inhibitors for various enzyme classes, such as kinases and proteases, where the trifluoromethoxy group can enhance binding and improve pharmacokinetic profiles. The remaining bromo substituent serves as a handle for further diversification, enabling the exploration of structure-activity relationships in a systematic manner.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a trifluoromethoxy group and orthogonally reactive halogen atoms provides a powerful platform for the efficient and controlled synthesis of complex molecules. The detailed protocols provided herein for regioselective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings serve as a practical guide for researchers and scientists in the pharmaceutical industry to unlock the full potential of this strategic intermediate in the quest for novel and improved therapeutics.
References
-
PYG Lifesciences. (2024, December 20). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]
- Google Patents. (Original Grant date unavailable). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
PubChem. (n.d.). 1-Bromo-2-iodobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]
- Hernández-Vázquez, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3293.
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
- Rossi, R., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 857-897.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Protocol for mono-functionalization of "1-Bromo-2-iodo-4-(trifluoromethoxy)benzene"
An Application Note and Protocol for the Mono-functionalization of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Introduction: The Strategic Value of Halo-Substituted Benzene Scaffolds
This compound is a versatile building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its trifluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, making it a desirable feature in drug candidates. The presence of two distinct halogen atoms, bromine and iodine, at specific positions on the benzene ring allows for selective, stepwise functionalization. This dual-halogenation pattern opens up pathways for the creation of complex molecular architectures through sequential cross-coupling reactions. The ability to selectively functionalize one halogen over the other is paramount in multi-step syntheses, enabling the introduction of different moieties in a controlled manner. This application note provides a detailed protocol for the mono-functionalization of this compound, focusing on the principles of selective reactivity and providing practical, step-by-step guidance for researchers.
Core Principles: Harnessing Differential Reactivity
The selective functionalization of this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference can be exploited to achieve selective functionalization at the iodine position.
Conversely, achieving selective functionalization at the bromine position requires a more nuanced approach. One common strategy involves a halogen-exchange reaction, such as an iodine-magnesium exchange followed by quenching, to temporarily protect the more reactive iodine site. Alternatively, specific ligand and catalyst systems can be employed to modulate the reactivity of the palladium catalyst and favor the activation of the C-Br bond.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the Iodine Position
This protocol details the selective Sonogashira coupling of this compound with a terminal alkyne at the iodine position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).
-
Add the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene (5 mL per mmol of the starting material) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
This protocol should yield the mono-functionalized product where the alkyne is coupled at the iodine position, leaving the bromine atom intact for subsequent transformations.
Protocol 2: Selective Suzuki Coupling at the Iodine Position
This protocol describes the selective Suzuki coupling of this compound with a boronic acid at the iodine position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Add 1,4-dioxane (10 mL per mmol of the starting material).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome:
This procedure is expected to produce the mono-functionalized biaryl compound, with the new aryl group attached at the original iodine position.
Data Presentation
| Reaction Type | Position of Functionalization | Catalyst | Ligand | Base | Solvent | Temperature | Time (h) |
| Sonogashira | Iodine | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | TEA | Toluene | Room Temp | 12-24 |
| Suzuki | Iodine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C | 4-8 |
Visualization of Reaction Workflow
The Strategic Utility of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene in Advanced Materials Synthesis: Application Notes and Protocols
Introduction: A Building Block Designed for Precision
In the landscape of materials science, the quest for novel molecular architectures with tailored electronic and physical properties is perpetual. The strategic design of monomeric building blocks is paramount to achieving these goals. 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a uniquely functionalized aromatic compound engineered for versatility and precision in organic synthesis, particularly in the construction of complex conjugated systems for advanced materials.
This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor in the synthesis of materials for organic electronics. We will delve into the underlying chemical principles that make this molecule a powerful tool for researchers and synthetic chemists, and provide detailed, field-tested protocols for its use in key cross-coupling reactions.
The core advantage of this compound lies in the differential reactivity of its two halogen substituents: the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond. This reactivity differential allows for a chemoselective, sequential approach to functionalization, enabling the synthesis of complex, unsymmetrical molecules with a high degree of control. The presence of the trifluoromethoxy (-OCF₃) group further enhances the compound's utility by improving the thermal stability and chemical resistance of the resulting materials.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value |
| CAS Number | 1121586-26-2 |
| Molecular Formula | C₇H₃BrF₃IO |
| Molecular Weight | 366.90 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, DMF) |
Core Application: Sequential Cross-Coupling for Conjugated Materials
The primary application of this compound in materials science is as a versatile building block for the synthesis of conjugated polymers and oligomers. These materials are the active components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3][4][5][6]
The ability to perform sequential cross-coupling reactions is the cornerstone of this compound's utility. A typical synthetic strategy involves a first coupling reaction at the more reactive C-I position, followed by a second coupling at the C-Br position. This allows for the introduction of two different molecular fragments, leading to the creation of complex and tailored molecular architectures.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for similar dihalogenated aromatic compounds and should be optimized for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5] This protocol details the selective coupling of an arylboronic acid at the C-I position of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene and add this catalyst solution to the reaction mixture under argon.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos with Pd(OAc)₂ is crucial for promoting the oxidative addition at the sterically hindered C-I position and facilitating the subsequent steps of the catalytic cycle.
-
Base and Solvent: A biphasic solvent system with a suitable base like K₃PO₄ is effective for the transmetalation step of the Suzuki-Miyaura reaction.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Stille Coupling for Polymer Synthesis
The Stille coupling is another powerful C-C bond-forming reaction, particularly useful for polymer synthesis due to its tolerance of a wide range of functional groups.[4][7] This protocol outlines the polymerization of a bis(stannyl) monomer with the product from Protocol 1.
Reaction Scheme:
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Bis(trimethylstannyl) monomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add the product from Protocol 1 and the bis(stannyl) monomer.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 110 °C and stir for 48-72 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille polymerizations.
-
Solvent: Anhydrous and degassed toluene is essential to prevent side reactions and ensure efficient polymerization.
Diagram: Stille Polymerization Workflow
Caption: Workflow for Stille polymerization.
Hypothetical Case Study: Synthesis of a Donor-Acceptor Copolymer for Organic Photovoltaics
To illustrate the practical application of this compound, we present a hypothetical synthesis of a donor-acceptor (D-A) copolymer for use in OPVs. The goal is to create a material with a low bandgap and suitable energy levels for efficient charge separation and transport.
Synthetic Strategy:
-
Step 1: Suzuki Coupling (as in Protocol 1): Couple this compound with a suitable electron-donating boronic acid (e.g., a thiophene-based derivative).
-
Step 2: Stille Polymerization (as in Protocol 2): Polymerize the product from Step 1 with an electron-accepting bis(stannyl) monomer (e.g., a diketopyrrolopyrrole derivative).
Expected Outcome:
The resulting D-A copolymer would be expected to have a broad absorption spectrum, good solubility in organic solvents for solution processing, and favorable HOMO/LUMO energy levels for application in OPV devices. The trifluoromethoxy group would contribute to the overall stability of the material.
Conclusion: A Versatile Tool for Materials Innovation
This compound is a powerful and versatile building block for the synthesis of advanced organic materials. Its key advantage lies in the differential reactivity of its halogen atoms, which allows for precise, sequential functionalization. This, combined with the beneficial properties imparted by the trifluoromethoxy group, makes it an invaluable tool for researchers in organic electronics and polymer chemistry. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this unique compound in their pursuit of next-generation materials.
References
-
He, Y., et al. (2019). Single-layered organic photovoltaics with double cascading charge transport pathways: 18% efficiencies. Nature Communications. [Link]
-
Takimiya, K., et al. (2011). Air-stable n-type organic field-effect transistors based on solution-processable, electronegative oligomers containing dicyanomethylene-substituted cyclopenta[b]thiophene. Chemistry. [Link]
-
Zhang, Q., et al. (2020). Synthesis and Optoelectronic Characterizations of Conjugated Polymers Based on Diketopyrrolopyrrole and 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile Via Knoevenagel Condensation. ResearchGate. [Link]
-
Li, Y., et al. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2',3':9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Polymers. [Link]
-
Liu, Y., et al. (2025). Additively Manufactured Organic Field Effect Transistors for Cascadable Circuit Design. University of California, San Diego. [Link]
-
Royal Society of Chemistry. (2023). From 20% single-junction organic photovoltaics to 26% perovskite/organic tandem solar cells: self-assembled hole transport molecules matter. Energy & Environmental Science. [Link]
-
Yang, J., et al. (2021). Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. RSC Advances. [Link]
-
MDPI. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Polymers. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Air-stable n-type organic field-effect transistors based on solution-processable, electronegative oligomers containing dicyanomethylene-substituted cyclopenta[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2',3':9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Thin-Film Transistor (OTFT) / Organic Field-Effect Transistor (OFET) [chemigo.net]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing side reactions with "1-Bromo-2-iodo-4-(trifluoromethoxy)benzene"
Welcome to the technical support center for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common issues and provide in-depth, field-proven insights to help you prevent and troubleshoot side reactions, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant hydrodehalogenation in my cross-coupling reaction. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a common side reaction with poly-halogenated aromatic compounds.[1][2][3] This occurs when a hydride source is present in the reaction mixture, which can be the solvent, base, or even impurities. The palladium catalyst can facilitate this undesired transformation.[1]
Causality & Prevention:
-
Solvent Choice: Solvents like alcohols or ethers with abstractable β-hydrogens can act as hydride donors. Consider switching to aprotic solvents such as toluene, dioxane, or DMF.[4] Ensure your solvents are anhydrous and thoroughly degassed to remove dissolved oxygen, which can lead to catalyst degradation and promote side reactions.[4]
-
Base Selection: Certain bases, particularly those with available protons, can contribute to hydrodehalogenation. Using a non-nucleophilic, anhydrous base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can mitigate this issue.[4]
-
Reaction Temperature: Higher temperatures can increase the rate of hydrodehalogenation. If possible, screen for lower reaction temperatures that still allow for efficient coupling.[5]
-
Catalyst and Ligand System: The choice of ligand can influence the propensity for hydrodehalogenation. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[6][7][8]
Q2: My reaction is not proceeding selectively at the iodo- position. How can I improve the regioselectivity in my Suzuki-Miyaura coupling?
Answer:
This compound offers two reactive sites for cross-coupling. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it the more reactive site for oxidative addition to the palladium catalyst.[9] However, under forcing conditions, selectivity can be lost.
Achieving High Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature is the most critical parameter for ensuring selectivity. Reactions at or below room temperature often favor mono-alkynylation at the iodo- position.[10]
-
Catalyst System: A less reactive palladium catalyst can enhance selectivity. For instance, using a catalyst system known for milder couplings can help avoid activation of the C-Br bond.[5]
-
Reaction Time: Carefully monitor the reaction progress. Prolonged reaction times, even at lower temperatures, can lead to the slow coupling at the bromine position.
Comparative Reactivity of C-X Bonds:
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~51 | Highest |
| C-Br | ~71 | Intermediate |
| C-Cl | ~81 | Lower |
Q3: I am attempting a Sonogashira coupling, but I am getting a mixture of products including homocoupling of the alkyne (Glaser coupling). What are the best practices to avoid this?
Answer:
Sonogashira coupling relies on a dual catalytic system of palladium and copper.[11] The copper co-catalyst, while essential for the primary reaction, can also promote the oxidative homocoupling of terminal alkynes, known as the Glaser coupling.
Minimizing Alkyne Homocoupling:
-
Copper-Free Conditions: In many cases, the Sonogashira reaction can be performed effectively without a copper co-catalyst, especially with highly reactive aryl iodides.[12] This completely eliminates the possibility of Glaser coupling.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the palladium catalytic cycle, making the desired cross-coupling pathway kinetically more favorable than the competing homocoupling.[12]
-
Base and Solvent: The choice of an appropriate amine base and solvent is crucial. A sterically hindered amine base can sometimes suppress homocoupling. Rigorous degassing of the solvent and base is essential to remove oxygen, which is an oxidant for the Glaser reaction.[11]
Q4: I am considering a lithium-halogen exchange to form an organolithium reagent. Which halogen will preferentially exchange, and what are the potential pitfalls?
Answer:
Lithium-halogen exchange is a powerful method for generating aryllithium species.[13] The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl. Therefore, with this compound, the iodine will undergo exchange much more readily than the bromine.
Key Considerations and Troubleshooting:
-
Temperature Control: This reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.[14]
-
Reagent Purity: The use of high-purity starting materials and anhydrous solvents is critical. Any protic impurities will quench the highly basic organolithium reagent.[13]
-
Electrophile Addition: The subsequent reaction with an electrophile should also be performed at low temperatures to ensure controlled reactivity and prevent over-addition or side reactions.[14]
Q5: Is the trifluoromethoxy (-OCF₃) group stable under typical cross-coupling conditions?
Answer:
The trifluoromethoxy group is generally considered to be a robust and stable functional group under the conditions commonly employed for palladium-catalyzed cross-coupling reactions. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, but the group itself is typically not prone to cleavage or transformation. However, under very harsh conditions or with highly reactive reagents, degradation could potentially occur. It is always advisable to monitor reactions carefully for any unexpected side products.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is designed to favor mono-coupling at the more reactive iodo position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₃PO₄ (3.0 eq), finely ground
-
1,4-Dioxane/Water (4:1), degassed
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is optimized to minimize alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Diisopropylamine (DIPA), degassed
-
Toluene, anhydrous and degassed
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound and Pd(PPh₃)₂Cl₂.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene, followed by the terminal alkyne and degassed DIPA via syringe.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General workflow for cross-coupling reactions, highlighting potential for side product formation.
Caption: A logical troubleshooting guide for optimizing cross-coupling reactions.
References
- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex.
- Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society.
- A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC.
- Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acet
- Catalytic Hydrodehalogen
- Hydrodehalogenation of aryl halides.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science (RSC Publishing).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Ligand design for cross-couplings: phosphines. YouTube.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. Autech Scientific.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- C–F bond functionalizations of trifluoromethyl groups via radical intermedi
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Sonogashira coupling. Wikipedia.
- Troubleshooting a Miyaura boryl
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Advances in the Development of Trifluoromethoxyl
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com.
- 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene. AOBChem USA.
- A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4. Benchchem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene. Benchchem.
- Suzuki Coupling Mechanism. YouTube.
- 1-Bromo-4-iodobenzene. Wikipedia.
- 1-Iodo-4-(trifluoromethoxy)benzene. Chem-Impex.
- Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applic
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Grignard Reaction Experiment Part 1, Prelab. YouTube.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- This compound. BLDpharm.
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Sigma-Aldrich.
- Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction. YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Introduction to the Purification Challenge
The synthesis of this compound, a key intermediate in various synthetic applications, typically proceeds via the electrophilic iodination of 1-bromo-4-(trifluoromethoxy)benzene. The primary challenge in its purification lies in the effective separation of the desired product from unreacted starting material, potential regioisomers, and di-iodinated byproducts. This guide offers a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Co-elution of Product and Starting Material in Flash Chromatography
Scenario: During flash column chromatography, you observe that the fractions containing your desired product, this compound, are also contaminated with the starting material, 1-bromo-4-(trifluoromethoxy)benzene.
Probable Cause: The polarity difference between the product and the starting material is small, leading to overlapping elution profiles. The addition of an iodine atom increases the molecular weight and polarizability, but the overall polarity may not be sufficiently different for clean separation with a standard solvent system.
Solutions:
-
Optimize the Solvent System:
-
Employ a Less Polar Eluent: Start with a very non-polar solvent system, such as pure hexanes or a high hexanes to ethyl acetate ratio (e.g., 99:1 or 98:2). A less polar mobile phase will increase the retention time of both compounds on the silica gel, potentially enhancing their separation.
-
Utilize a Gradient Elution: A shallow gradient can be highly effective. Begin with a non-polar solvent like hexanes and gradually increase the percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. This can help to resolve compounds with close Rf values.[1]
-
-
Dry Loading: If the crude product is dissolved in a solvent that is too polar for the initial chromatography conditions, it can lead to band broadening and poor separation. Adsorbing the crude material onto a small amount of silica gel and loading it dry onto the column can significantly improve resolution.[1]
-
Consider a Different Stationary Phase: While silica gel is the most common choice, for challenging separations of isomers, alumina (neutral or basic) can sometimes offer different selectivity.
Problem 2: Presence of a Higher Molecular Weight Impurity
Scenario: After purification, your analytical data (e.g., GC-MS or LC-MS) indicates the presence of an impurity with a mass corresponding to a di-iodinated product.
Probable Cause: Over-iodination of the starting material can occur, especially if the reaction time is too long or an excess of the iodinating reagent is used. This leads to the formation of 1-bromo-2,6-diiodo-4-(trifluoromethoxy)benzene.
Solutions:
-
Column Chromatography: The di-iodinated product is typically less polar than the mono-iodinated product. Therefore, it should elute earlier from a normal-phase silica gel column. Careful fractionation at the beginning of the elution is crucial.
-
Recrystallization: If the di-iodinated impurity is present in a small amount, recrystallization can be an effective purification method. The desired mono-iodinated product will crystallize out, leaving the more soluble di-iodinated impurity in the mother liquor.
Problem 3: Product Tailing During Flash Chromatography
Scenario: The product spot on the TLC plate appears elongated, and during column chromatography, the product elutes over a large number of fractions with significant tailing.
Probable Cause: Tailing is often caused by the interaction of the compound with acidic sites on the silica gel. While haloarenes are generally not strongly basic, interactions can still occur.
Solutions:
-
Neutralize the Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and can significantly improve the peak shape.[1]
-
Use a Different Solvent System: Sometimes, switching to a different solvent system, for example, from hexanes/ethyl acetate to hexanes/dichloromethane, can alter the interactions with the stationary phase and reduce tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound?
A1: A good starting point for developing a separation method is to use a non-polar solvent system and aim for an Rf value of approximately 0.2-0.3 for the desired product on a TLC plate.[2] Begin with a mixture of hexanes and ethyl acetate, starting with a very low concentration of ethyl acetate (e.g., 1-2%). Hexanes with dichloromethane is another common solvent system for separating aromatic compounds.
Q2: Can I use recrystallization to purify my product?
A2: Yes, recrystallization can be a very effective method, especially for removing small amounts of impurities that are more soluble in the chosen solvent than your product. The key is to find a suitable solvent or solvent pair.
Q3: How do I choose a solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polyhalogenated aromatic compounds, common solvents to screen include hexanes, heptane, ethanol, methanol, or a mixture of a good solvent (like dichloromethane or toluene) and a poor solvent (like hexanes or methanol).[3]
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and help identify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with compressed air or a pump) to begin the elution process.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Purification Parameters for this compound
| Parameter | Recommended Value/System | Rationale |
| Flash Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Flash Chromatography Eluent | Hexanes/Ethyl Acetate (e.g., 99:1 to 95:5) | Good starting point for separating non-polar aromatic compounds. |
| Recrystallization Solvent (Screening) | Hexanes, Ethanol, Methanol/Water | These solvents offer a range of polarities suitable for polyhalogenated aromatics. |
| Expected Product Rf (TLC) | ~0.2-0.3 (in Hexanes/EtOAc 98:2) | Optimal Rf for good separation in flash chromatography. |
Visualizations
Purification Workflow Diagram
Caption: Purification workflow for this compound.
References
- Zhou, X. ‐Y. Lu, K. Huang, S. ‐F. Zheng, B. ‐J. Li and Z. ‐J. Shi, Nature Chem., 2010, 2, 1044.
- Google Patents. (2022). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. CN114230191A.
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LibreTexts Chemistry. Running a flash column. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Wikipedia. 1-Bromo-4-iodobenzene. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
Sources
Technical Support Center: Cross-Coupling with 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Welcome to the technical support guide for improving cross-coupling yields with the versatile but challenging substrate, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. This document is designed for researchers, chemists, and drug development professionals seeking to navigate the nuances of achieving high chemoselectivity and yield in their synthetic campaigns. We will move from foundational questions to deep troubleshooting of specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in palladium-catalyzed cross-coupling reactions.
Q1: I have two different halogens on my starting material. Which one will react first in a standard cross-coupling reaction?
The carbon-iodine (C-I) bond will react preferentially over the carbon-bromine (C-Br) bond. The fundamental reason lies in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond. In the context of a palladium-catalyzed cross-coupling cycle, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step has a lower activation energy for the weaker C-I bond, leading to its preferential cleavage and subsequent coupling.[3] This inherent reactivity difference is the cornerstone of achieving chemoselective functionalization of this substrate.
Q2: What is the primary challenge I should anticipate when working with this substrate?
The primary challenge is achieving perfect chemoselectivity . While the C-I bond is more reactive, harsh reaction conditions—such as excessively high temperatures, prolonged reaction times, or an overly active catalyst system—can lead to a secondary coupling at the C-Br position. This results in a mixture of mono-brominated and di-substituted products, complicating purification and lowering the yield of the desired mono-coupled product.
Q3: I am observing a significant amount of dehalogenated starting material. What is the likely cause?
The formation of a dehalogenated (or hydrodehalogenated) byproduct, where the iodine or bromine is replaced by a hydrogen atom, is a common side reaction. This typically points to a competitive reduction pathway. Potential causes include:
-
Hydride Sources: The palladium-aryl intermediate may react with a hydride source in the reaction mixture. This can originate from certain solvents (like THF, which can degrade), reagents, or even the base if not chosen carefully.[4]
-
Protodeboronation (in Suzuki Couplings): If you are performing a Suzuki-Miyaura coupling, the boronic acid partner can decompose, particularly in the presence of water and base, in a process called protodeboronation.[4][5] This side reaction consumes the nucleophile and can generate species that facilitate the reduction of your starting material. Using fresh, high-quality boronic acids or more stable derivatives like pinacol esters can mitigate this issue.[4][6]
Q4: How does the trifluoromethoxy (-OCF3) group influence the reaction?
The trifluoromethoxy group is strongly electron-withdrawing. This electronic effect makes the aromatic ring more electron-deficient, which generally accelerates the rate of oxidative addition at both the C-I and C-Br positions.[1] While this can be beneficial for catalyst turnover, it can also narrow the window for achieving high selectivity between the two halogens. The key is to find conditions that are active enough for the C-I bond but not so active that the C-Br bond begins to react competitively.
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Problem 1: Low or No Yield of the Desired Product
Low conversion is one of the most frequent issues. A systematic check of the reaction components is the most effective troubleshooting strategy.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
In-Depth Analysis:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[4] An inadequate inert atmosphere is a primary cause of failed reactions. Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Pre-catalyst Activation: Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[6][7] This reduction can sometimes be inefficient. If you suspect this is an issue, consider using a direct Pd(0) source like Pd₂(dba)₃.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[8] If the chosen ligand does not form a stable, active catalyst, the reaction will fail. For challenging substrates, screening a panel of ligands is often necessary. (See Table 1).
Problem 2: Poor Chemoselectivity (Formation of Di-substituted Product)
Observing the product of coupling at both the C-I and C-Br positions indicates your reaction conditions are too harsh.
Solutions:
-
Lower the Reaction Temperature: This is the most effective first step. Reducing the temperature from 100-110°C to 70-80°C can often completely suppress the secondary coupling at the C-Br bond.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Once the mono-iodinated starting material is consumed, stop the reaction to prevent subsequent coupling at the bromine site.
-
Modify the Catalyst System:
-
Less Reactive Ligands: Switch from highly active, electron-rich, bulky phosphine ligands (like Buchwald-type biarylphosphine ligands) to less forcing ligands like triphenylphosphine (PPh₃).
-
Catalyst Loading: In some cases, reducing the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can improve selectivity.
-
Problem 3: Significant Homocoupling of the Nucleophile
Homocoupling (e.g., formation of a biaryl from two molecules of your boronic acid in a Suzuki reaction) suggests the presence of an oxidant or poorly controlled transmetalation.[6]
Solutions:
-
Improve Inert Atmosphere: As with catalyst deactivation, oxygen is a common culprit that can promote oxidative homocoupling.[6] Re-evaluate and improve your degassing and inert gas techniques.
-
Order of Reagent Addition: A common protocol is to add the palladium pre-catalyst and ligand to the aryl halide and solvent, sparge with inert gas, and then add the base and the boronic acid (or other nucleophile). This can sometimes prevent premature interaction between the catalyst and the nucleophile.[7]
-
Check Palladium Source: Some Pd(II) sources, if not efficiently reduced, can promote homocoupling as a side reaction.[6]
Data & Protocols for Success
Table 1: Ligand Selection Guide for Modulating Reactivity
The choice of phosphine ligand is critical for tuning the electronic and steric properties of the palladium catalyst, directly impacting its activity and selectivity.[9][10]
| Ligand Type | Examples | Steric Bulk | Electron Donating | Key Characteristics & Use Case |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Low to Moderate | Moderate | "Workhorse" Ligand: Good starting point. PPh₃ is often sufficient for selective C-I coupling of activated substrates. Less active, which can be beneficial for selectivity. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | High | Strongly Donating | Highly Active: Increases the rate of oxidative addition.[8] Can be non-selective if not used at lower temperatures. May increase protodeboronation.[5] |
| Biarylphosphines | SPhos, XPhos, RuPhos | Very High | Strongly Donating | "Buchwald Ligands": Excellent for difficult couplings, including those with aryl chlorides.[11] Often too reactive for selective C-I coupling unless temperature is carefully controlled. |
| Bidentate Phosphines | dppf, Xantphos | Moderate (Varies) | Moderate | Chelating Ligands: Form very stable complexes. The "bite angle" can influence reductive elimination.[7] Dppf is a robust choice for many Suzuki couplings. |
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid with this compound.
Caption: Standard workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture, typically Toluene/Water (10:1 v/v), by bubbling argon through it for at least 30 minutes or by using three freeze-pump-thaw cycles. Add the solvent to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is complete when the starting aryl halide spot is no longer visible.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product, 2-Aryl-1-bromo-4-(trifluoromethoxy)benzene.
References
-
Diao, T., & Stahl, S. S. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Retrieved from [Link]
-
Ying, X., Li, Y., Li, L., & Li, C. (2023). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl precursors. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Retrieved from [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. Retrieved from [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Retrieved from [Link]
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- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
"1-Bromo-2-iodo-4-(trifluoromethoxy)benzene" stability under reaction conditions
Welcome to the technical support center for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and reactivity of this versatile building block. Our goal is to empower you with the knowledge to confidently and successfully utilize this reagent in your synthetic endeavors.
Introduction: Understanding the Molecule
This compound is a unique trifunctionalized aromatic compound offering significant potential in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene ring: a bromine atom, an iodine atom, and a trifluoromethoxy group. The successful application of this reagent hinges on understanding the inherent stability of the trifluoromethoxy group and the differential reactivity of the two halogen atoms.
The trifluoromethoxy (-OCF₃) group is renowned for its high thermal and chemical stability.[1][2] It is generally resistant to cleavage by acids, bases, and many oxidizing and reducing agents, making it an ideal substituent for introducing fluorine into a molecule without compromising subsequent reaction steps.[1] This stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms.[1]
The primary challenge and opportunity in using this molecule lies in the selective functionalization of the bromo and iodo substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[3] This reactivity difference allows for sequential, site-selective modifications, providing a powerful tool for molecular construction.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group to common reaction conditions?
The trifluoromethoxy group is exceptionally stable under a wide range of reaction conditions commonly employed in organic synthesis. It is generally inert to:
-
Strong bases: Such as alkali metal hydroxides, alkoxides, and organolithium reagents at low to moderate temperatures.
-
Strong acids: Including mineral acids and Lewis acids.
-
Standard cross-coupling conditions: Including the bases (e.g., carbonates, phosphates) and temperatures used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
-
Nucleophilic and electrophilic reagents: It does not readily participate in nucleophilic aromatic substitution and is deactivating towards electrophilic aromatic substitution.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[3] This allows for the selective reaction at the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Q3: Can I perform a lithiation reaction on this compound?
Yes, a lithium-halogen exchange is a viable strategy. Due to the higher reactivity of the C-I bond, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (typically -78 °C) will preferentially displace the iodine atom, forming the corresponding aryllithium species. It is crucial to maintain low temperatures to avoid unwanted side reactions.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) is advisable to prevent potential degradation over long periods, although the compound is generally stable to air and moisture for short-term handling.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper reduction to Pd(0) is occurring. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst system (e.g., with Buchwald ligands). |
| Insufficient Base Strength or Solubility | The choice of base is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause decomposition. K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is soluble in the reaction mixture; the addition of water can sometimes help. |
| Poor Solvent Choice | The solvent must be appropriate for the reaction temperature and solubilize all reactants. Common choices include toluene, dioxane, and DMF. For poorly soluble starting materials, a solvent screen may be necessary.[4] |
| Deactivated Boronic Acid | Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid or consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5] |
Issue 2: Lack of Chemoselectivity (Reaction at both C-I and C-Br)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can lead to the reaction of the less reactive C-Br bond. Lower the reaction temperature to favor selective C-I bond activation. |
| Prolonged Reaction Time | Extended reaction times can also promote the reaction at the C-Br bond. Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is formed. |
| Highly Active Catalyst/Ligand System | A very active catalyst system might not differentiate well between the two halogens. Consider using a less reactive palladium source or ligand. |
Issue 3: Side Reactions During Lithiation
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | It is critical to maintain a very low temperature (typically -78 °C) during the addition of the organolithium reagent and subsequent trapping with an electrophile. Warming can lead to decomposition of the aryllithium intermediate or reaction at the C-Br bond. |
| Protic Impurities | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Traces of water will quench the organolithium reagent. |
| Formation of Benzyne Intermediate | Although less common with the trifluoromethoxy group, strong bases can potentially lead to elimination and the formation of a benzyne intermediate, resulting in undesired products. Maintaining a low temperature minimizes this risk. |
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.
Caption: Workflow for Chemoselective Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Lithium-Iodine Exchange and Electrophilic Quench
This protocol describes the selective formation of an aryllithium species at the iodine position and its subsequent reaction with an electrophile.
Caption: Workflow for Selective Lithium-Iodine Exchange.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous THF
-
n-Butyllithium (1.05-1.1 equiv) in hexanes
-
Electrophile (e.g., DMF, an aldehyde, or a ketone, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stability and Reactivity Summary
The following table summarizes the key stability and reactivity characteristics of the functional groups in this compound.
| Functional Group | Stability | Reactivity in Cross-Coupling | Reactivity in Lithiation |
| -OCF₃ | High | Inert | Inert |
| -I | Moderate | High | High (preferred site) |
| -Br | High | Low | Low (requires forcing conditions) |
References
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem.2016 , 12, 2765–2805. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2021 , 26(15), 4441. [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts2023 , 13(5), 928. [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2005 , 70(14), 5405–5410. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2023 , 16(7), 1024. [Link]
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Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Cent. Sci.2016 , 2(9), 616–623. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2014 , 10, 1382–1398. [Link]
-
Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. Angew. Chem. Int. Ed.2020 , 59(32), 13395–13400. [Link]
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Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Chem. Rev.2022 , 122(21), 16223–16281. [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. J. Chem. Sci.1990 , 102(4), 431-440. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2021 , 121(21), 13266–13341. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials2017 , 7(3), 57. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26(8), 2292–2301. [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes. Org. Chem. Front.2023 , 10, 2345-2367. [Link]
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Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. [Link]
-
Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. J. Chem. Eng. Process Technol.2023 , 14(3), 1000523. [Link]
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The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110(2), 724–746. [Link]
-
Designing Benzene Derivatives With Improved Thermal Stability. IJCRT. [Link]
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Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. J. Am. Chem. Soc.2011 , 133(33), 12914–12917. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reactions of alkyl-lithium compounds with aryl halides. J. Chem. Soc., Perkin Trans. 11982 , 1033-1039. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catal. Sci. Technol.2020 , 10, 5842-5883. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules2023 , 28(13), 5035. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Acc. Chem. Res.2012 , 45(6), 851–863. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. Chem. Eur. J.2021 , 27(47), 12169–12174. [Link]
Sources
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- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with dihalogenated aromatic substrates, specifically focusing on the challenges and strategies for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene . As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection for this compound more complex than for a simple aryl halide?
A1: The primary challenge with this substrate lies in chemoselectivity . You are dealing with two different carbon-halogen bonds on the same aromatic ring: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The success of your reaction—whether you achieve mono-coupling at a specific site or a di-coupling—depends critically on controlling which bond reacts.
The key mechanistic step governing this selectivity is the oxidative addition of the aryl halide to the Palladium(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is:
This inherent reactivity difference means that the C-I bond will almost always react preferentially over the C-Br bond under standard Suzuki coupling conditions. Therefore, simply using a generic catalyst like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) will lead to selective coupling at the iodine position. Achieving coupling at the less reactive bromine site, or achieving a double coupling, requires a more nuanced approach to catalyst and ligand selection.
Q2: I need to perform a selective Suzuki coupling at the C-I bond. What is the recommended starting point for a catalyst system?
A2: For selective coupling at the more reactive C-I position, a traditional and reliable catalyst system is often sufficient. The goal is to use a catalyst that is active enough to cleave the C-I bond but not so reactive that it begins to activate the more robust C-Br bond, especially at elevated temperatures or longer reaction times.
A standard recommendation would be [Pd(PPh₃)₄] . This catalyst is commercially available, easy to handle (with appropriate care), and its reactivity profile is well-understood.
Key Causality: The triphenylphosphine (PPh₃) ligand is moderately electron-donating and not exceptionally bulky. This combination provides a good balance for activating the C-I bond without being overly reactive towards the C-Br bond. The reaction can typically be run at moderate temperatures (e.g., 80-90 °C), which further disfavors the more difficult oxidative addition at the C-Br bond.
See the "Protocols" section below for a detailed experimental procedure.
Q3: My project requires coupling at the C-Br bond while leaving the C-I bond untouched. Is this feasible?
A3: This is a significant synthetic challenge due to the inherent reactivity order (C-I > C-Br). Direct selective coupling at the C-Br position in the presence of an iodine is generally not feasible in a single step. The much faster oxidative addition at the C-I bond will dominate.
The most reliable strategy is a two-step sequential coupling :
-
Step 1: Couple at the C-I position. Use the standard conditions described in Q2 with your first boronic acid/ester. Purify the resulting bromo-aryl product.
-
Step 2: Couple at the C-Br position. The purified product from Step 1 is now a simple aryl bromide. This C-Br bond can be activated using a more powerful, modern catalyst system. For this second step, catalysts employing bulky, electron-rich phosphine ligands are required. These ligands promote the oxidative addition to the less reactive C-Br bond.[3][4]
Recommended Catalyst Systems for C-Br Coupling (Step 2):
-
Buchwald-type Palladacycle Precatalysts: These are highly active Pd(II) precatalysts that efficiently generate the active Pd(0) species in situ.[5] They are used with bulky biarylphosphine ligands.
-
Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos dramatically increase the electron density on the palladium center and provide steric bulk, which facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step.[3]
Q4: What if my goal is a one-pot, double Suzuki coupling to functionalize both the iodo and bromo positions?
A4: A one-pot double coupling is achievable but requires careful selection of conditions to drive the reaction to completion. You will need a highly active catalyst system capable of activating both the C-I and the C-Br bonds.
Strategy:
-
Catalyst: Use a high-activity catalyst system, such as one of the Buchwald systems mentioned in Q3 (e.g., SPhos Pd G3 or XPhos Pd G3).
-
Stoichiometry: Use a molar excess of the boronic acid/ester (e.g., 2.2 to 2.5 equivalents) to ensure both sites can react.
-
Reaction Conditions: Higher temperatures and potentially longer reaction times will be necessary to ensure the second, slower coupling at the C-Br site proceeds to completion.
Workflow Diagram for Catalyst Selection
The following diagram outlines the decision-making process for catalyst selection based on your desired synthetic outcome.
Caption: Decision workflow for Suzuki coupling catalyst selection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) catalyst was oxidized to inactive Pd-black.[2] 2. Poor Boronic Acid Quality: Boronic acids can degrade via protodeboronation or form inactive trimeric anhydrides (boroxines).[2] 3. Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[6][7][8][9][10] 4. Inadequate Degassing: Dissolved oxygen can poison the Pd(0) catalyst.[2] | 1. Ensure all reagents and solvents are handled under an inert atmosphere (Argon or Nitrogen). Use a fresh bottle of catalyst or a robust precatalyst. 2. Use a fresh, high-purity boronic acid. Alternatively, consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[11][12][13] 3. Ensure the base is fresh and finely powdered for better solubility/reactivity. Consider screening bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 4. Degas the reaction mixture thoroughly using a freeze-pump-thaw cycle (3x) or by bubbling with an inert gas for at least 30 minutes. |
| Dehalogenation Side Product | The aryl-palladium intermediate reacts with a hydride source (e.g., solvent, base impurity) instead of the boronic acid.[5] | 1. Ensure anhydrous solvents are used. 2. Use a high-purity base. 3. Increase the concentration of the boronic acid to favor the desired transmetalation pathway. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species, which can catalyze the oxidative coupling of two boronic acid molecules.[5] | 1. Rigorously exclude oxygen from the reaction. 2. If using a Pd(II) salt (e.g., Pd(OAc)₂), ensure it is fully reduced to Pd(0) at the start of the catalytic cycle. Using a well-defined Pd(0) source or a precatalyst can minimize this. |
| Reaction Stalls (for Di-Coupling) | The catalyst system is not active enough to efficiently cleave the C-Br bond after the C-I bond has reacted. | 1. Switch to a more active catalyst system (e.g., Buchwald precatalyst + bulky ligand). 2. Increase the reaction temperature. 3. Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the Iodine Position
This protocol is designed for the selective reaction at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
[Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Add [Pd(PPh₃)₄] to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
References
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . Journal of the American Chemical Society. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . ResearchGate. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . PubMed. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . ChemRxiv. [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” . ChemRxiv. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . Semantic Scholar. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society. [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) . National Institutes of Health (NIH). [Link]
-
Comparison of reactivity of different boron reagents . ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . Organometallics. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides . National Institutes of Health (NIH). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health (NIH). [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand . Organometallics. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes . ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes . OUCI. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . National Institutes of Health (NIH). [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
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Technical Support Center: Overcoming Poor Reactivity of the C-Br Bond in 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the polyhalogenated aromatic compound, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. We will address the common challenge of selectively activating the typically less reactive carbon-bromine (C-Br) bond in the presence of a more labile carbon-iodine (C-I) bond.
Introduction: The Chemoselectivity Challenge
This compound is a valuable building block in medicinal chemistry and materials science due to its potential for sequential, site-selective functionalization. The key to unlocking its synthetic utility lies in understanding and controlling the differential reactivity of its two carbon-halogen bonds.
In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the strength of the carbon-halogen (C-X) bond.[1] A weaker bond, requiring less energy for cleavage, is more reactive.[1] The general reactivity trend is C-I > C-Br > C-Cl, which is inversely related to their bond dissociation energies.[2][3] This inherent reactivity difference is the foundation for achieving chemoselectivity.[4]
This guide provides troubleshooting strategies and detailed protocols to overcome the inherent preference for C-I bond activation and to selectively functionalize the more robust C-Br bond.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a Suzuki-Miyaura coupling, but the reaction exclusively occurs at the C-I position. How can I promote reactivity at the C-Br bond?
A1: This is the expected outcome based on the relative bond strengths. To achieve C-Br coupling, you have two primary strategies:
-
Strategy 1: Sequential Coupling (Recommended)
-
First Coupling at the C-I position: Leverage the higher reactivity of the C-I bond to perform your initial cross-coupling reaction under standard conditions.[4] This will yield a monosubstituted aryl bromide intermediate.
-
Second Coupling at the C-Br position: With the C-I position functionalized, you can then employ more forcing conditions to activate the remaining C-Br bond for a second, different cross-coupling reaction.
-
-
Strategy 2: Direct C-Br Coupling (Advanced) While challenging, it is possible to favor C-Br activation through careful selection of catalysts and ligands. This approach often relies on steric or electronic differentiation. For instance, certain bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can preferentially interact with the less sterically hindered C-Br bond, although this is highly substrate-dependent.[5][6]
Q2: My initial attempts at a Buchwald-Hartwig amination on the C-Br bond (after functionalizing the C-I position) are failing. What are the likely causes?
A2: Low reactivity of the C-Br bond is a common hurdle in Buchwald-Hartwig aminations. Here's a systematic troubleshooting approach:
-
Catalyst System:
-
Palladium Precatalyst: Ensure you are using a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) for reliable generation of the active Pd(0) species.[7]
-
Ligand Choice: The ligand is critical. For unreactive aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often necessary to promote the rate-limiting oxidative addition step.[8][9]
-
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required for C-Br amination.[8] Weaker bases like carbonates are often insufficient.
-
Reaction Temperature: C-Br bond activation requires higher temperatures than C-I bond activation. Ensure your reaction is heated sufficiently, typically in the range of 80-110 °C.[8]
-
Solvent: Use anhydrous, degassed, high-boiling point solvents like toluene, dioxane, or THF.[10]
Q3: I am observing significant amounts of hydrodehalogenation (replacement of Br with H) as a side product. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides or under harsh reaction conditions.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for efficient conversion.[11]
-
Choice of Base: Some bases can act as hydride sources. Consider screening different bases. For Suzuki reactions, potassium phosphate (K₃PO₄) is sometimes a good alternative to stronger bases.[12]
-
Boronic Acid Quality: In Suzuki reactions, impurities in the boronic acid or its slow decomposition can lead to protodeboronation, which contributes to hydrodehalogenation of the aryl halide. Using high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can mitigate this.[11]
Q4: Can I perform a Sonogashira coupling at the C-Br bond? I'm struggling to get the reaction to proceed after functionalizing the C-I position.
A4: Yes, but it requires specific conditions. The Sonogashira coupling is also subject to the C-I > C-Br reactivity trend.[13][14]
-
Elevated Temperature: Reactions involving aryl bromides typically require heating.[13]
-
Ligand Selection: While triphenylphosphine (PPh₃) is common, more electron-rich and bulky phosphine ligands can be beneficial for less reactive aryl bromides.
-
Copper Co-catalyst: Ensure you are using a reliable source of Cu(I), such as copper(I) iodide (CuI). The copper co-catalyst is essential for the standard Sonogashira mechanism.[15][16]
-
Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required.[17]
-
Copper-Free Conditions: In some cases, copper can promote alkyne homocoupling (Glaser coupling).[17] If this is a major side product, consider a copper-free Sonogashira protocol, which may require a more specialized palladium/ligand system.
Experimental Protocols & Workflows
Workflow for Sequential Suzuki-Miyaura Cross-Coupling
This workflow illustrates the selective functionalization of first the C-I bond, followed by the C-Br bond.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the monosubstituted aryl bromide intermediate.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Bond
-
To an oven-dried reaction vessel, add the monosubstituted aryl bromide from Protocol 1 (1.0 eq), the second arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add a degassed solvent mixture of dioxane and water (e.g., 5:1 ratio).
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the final disubstituted product.
Troubleshooting C-Br Bond Amination: A Decision Tree
This diagram outlines a logical approach to troubleshooting a failed Buchwald-Hartwig amination at the C-Br position.
Caption: Troubleshooting decision tree for C-Br amination.
Data Summary Table
The following table summarizes the general conditions required to activate the C-I versus the C-Br bond in this compound for common cross-coupling reactions.
| Reaction Type | Target Bond | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Relative Difficulty |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | 60 - 80 | Low |
| C-Br | Pd(dppf)Cl₂, Pd₂(dba)₃ / XPhos | K₃PO₄, Cs₂CO₃ | 90 - 110 | Medium | |
| Buchwald-Hartwig | C-I | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, K₃PO₄ | 80 - 100 | Low-Medium |
| C-Br | G3-XPhos Precatalyst | NaOt-Bu, LHMDS | 100 - 110 | High | |
| Sonogashira | C-I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | 25 - 60 | Low |
| C-Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | 80 - 100 | Medium-High |
This table provides general guidance. Optimal conditions may vary depending on the specific coupling partners.
References
-
Nakamura, T., et al. (2007). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. Available at: [Link]
-
Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
- Leadbeater, N. E., & Marco, M. (2002).
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? r/chemistry. Available at: [Link]
- Montgomery, J. (2020).
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Kubota, K., et al. (2019). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Synlett.
- Stone, A. T., & Roberts, A. L. (1994). Kinetics and mechanisms of the reaction of 1,1,1-trichloroethane with unsymmetrical and symmetrical alkyl-substituted vicinal dithiols. Environmental Science & Technology.
- Diao, T. (2017). Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)–H Bonds. Journal of the American Chemical Society.
-
Wikipedia. Suzuki reaction. Available at: [Link]
- Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
- Wang, D., et al. (2023). A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Science.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
ResearchGate. (a) The illustration of C–Br bond activation through the halophilic... Available at: [Link]
- Jiao, N., et al. (2019).
- Macmillan Group, Princeton University. (2010).
- Perosa, A., et al. (2020). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering.
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
- Wang, C., et al. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- ResearchGate.
- Jasperse, C. Stability/Reactivity/Selectivity Principles.
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
-
Wikipedia. Carbon-carbon bond activation. Available at: [Link]
- MacMillan, D. W. C., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- van Gemmeren, M., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society.
- Hwang, S., et al. (2011). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses.
- Chegg.com. (2023). Solved a) Explain why a C-I bond is longer and weaker than.
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Technical Support Center: Strategic Removal of Palladium Catalysts from Reactions Involving 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions utilizing the versatile building block, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. Given its utility in sequential cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, effective purification is paramount.[1][2][3][4][5] This guide is structured to address common challenges, explain the rationale behind purification strategies, and provide actionable protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is the complete removal of palladium from my active pharmaceutical ingredient (API) so critical?
The removal of residual palladium is a non-negotiable aspect of pharmaceutical development for three primary reasons:
-
Regulatory Compliance: Global regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in drug products.[6][7] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is tightly controlled based on the route of administration.[8] Exceeding these limits can lead to regulatory rejection of the drug product.
-
Toxicological Concerns: Palladium, while an excellent catalyst, is a heavy metal with potential toxicity. Its presence in a final drug product can pose a health risk to patients.[9]
-
Chemical Reactivity: Residual palladium can interfere with subsequent synthetic steps, catalyzing unwanted side reactions or degrading the API over time. In biological assays, trace palladium can lead to false positives or other misleading results, compromising preclinical data.[10]
Table 1: ICH Q3D Guideline Limits for Palladium Impurities [7][8]
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm, µg/g)* |
|---|---|---|
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
*Assuming a maximum daily drug dose of 10 grams.[7]
Q2: After running a Sonogashira coupling at the iodo- position of this compound, my reaction mixture has turned black. What does this mean and how do I proceed?
The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the palladium catalyst from a soluble, active form into an insoluble, inactive Pd(0) species.[11]
-
Causality: This often occurs due to factors like the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures, which destabilize the catalyst complex.[11] While it indicates the catalytic cycle has been compromised, it can paradoxically make the initial bulk removal of palladium simpler.
-
Troubleshooting Steps:
-
Cool the Reaction Mixture: Ensure the reaction is at room temperature.
-
Dilute: Add a suitable solvent (e.g., toluene, ethyl acetate, THF) to reduce viscosity.
-
Filter through Celite®: Pass the entire mixture through a pad of Celite® or a similar filter aid.[12] This will trap the insoluble palladium black particles.
-
Analyze: After filtration, analyze the filtrate for residual palladium levels using a sensitive technique like ICP-MS to determine if further scavenging is necessary.[13]
-
Prevention is Key: To avoid catalyst decomposition in future experiments, ensure all solvents are properly degassed, maintain a strict inert atmosphere (argon or nitrogen), and use high-purity reagents.
Q3: My initial filtration through Celite® wasn't sufficient. How do I select the most effective palladium scavenger for my product?
When simple filtration fails, metal scavengers are the next line of defense. These are solid-supported materials functionalized with groups that chelate or adsorb palladium.[14] The choice is highly dependent on the specific conditions of your reaction.[15]
-
Understanding the Chemistry: The effectiveness of a scavenger depends on the oxidation state of the residual palladium (soluble Pd(II) vs. colloidal Pd(0)), the solvent, temperature, and the nature of your product.[14][15] Thiol-based scavengers, for instance, are highly effective for a broad range of palladium species.
Below is a decision-making workflow to guide your selection process.
Sources
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Technical Support Center: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and troubleshooting protocols, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this highly functionalized aromatic compound presents several key challenges:
-
Exothermic Reaction Control: The iodination of 1-bromo-4-(trifluoromethoxy)benzene can be exothermic. What is manageable in a small flask can become a significant safety hazard in a large reactor if not properly controlled.
-
Reagent Addition and Homogeneity: Ensuring uniform mixing of reagents in a large volume is critical to avoid localized "hot spots" and the formation of impurities. The method and rate of addition of the iodinating agent are crucial parameters.
-
Impurity Profile Management: Side reactions, such as the formation of di-iodinated or other regioisomeric products, can become more prevalent at scale. Controlling the reaction stoichiometry and temperature profile is essential.
-
Work-up and Purification: Handling and purifying large quantities of the product and reaction mixture can be cumbersome. Phase separations, extractions, and crystallization may not scale linearly from the lab procedure.
-
Material Handling and Safety: this compound and its precursors can be hazardous.[1][2][3][4] Handling large quantities requires stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls.[1][2][3]
Q2: What is the most common synthetic route for this compound and what are the scale-up considerations for this route?
A2: A common laboratory-scale synthesis involves the direct iodination of 1-bromo-4-(trifluoromethoxy)benzene. The key considerations for scaling up this process are:
-
Choice of Iodinating Agent: Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid) are often used. On a large scale, the cost and handling of these reagents become significant factors. Alternative methods, such as using iodine in the presence of an oxidizing agent, might be more economical but require careful optimization to control reactivity.[5]
-
Solvent Selection: The choice of solvent is critical for solubility, reaction kinetics, and ease of removal during work-up. Solvents used in the lab, such as dichloromethane or acetonitrile, may be less desirable on a large scale due to environmental or safety concerns.
-
Catalyst Loading: If a catalyst is used, its loading needs to be optimized for large-scale production. Even small amounts of catalyst can have a significant impact on cost and product purity at scale.[5]
Q3: How can I monitor the progress of the reaction effectively during scale-up?
A3: Real-time reaction monitoring is crucial for a successful scale-up. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the consumption of the starting material and the formation of the desired product and any byproducts.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile components in the reaction mixture, including the starting material, product, and potential impurities.[6][7]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for qualitative monitoring of the reaction progress, especially for in-process checks.
A well-developed analytical method is paramount for making informed decisions during the manufacturing process.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield of the Desired Product
A lower than expected yield is a frequent problem during scale-up. The following decision tree can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Corrective Actions:
-
Starting Material Purity: Always use starting materials with a purity of >98%. If impurities are detected, purify the starting material before use.
-
Temperature Control: Implement a robust temperature control system for the reactor. For exothermic reactions, consider a slower addition rate of the limiting reagent or use a jacketed reactor with a reliable cooling system.
-
Mixing Efficiency: Ensure the reactor's agitator is appropriate for the scale and viscosity of the reaction mixture. The use of baffles can improve mixing.
-
Reagent Stability: Ensure all reagents are stored under the recommended conditions and that their purity is verified before use.
-
Work-up Optimization: Perform a mass balance to determine where the product is being lost. If significant product remains in the aqueous layer, adjust the pH or use a different extraction solvent. For purification losses, re-evaluate the crystallization solvent system or chromatographic conditions.
Issue 2: High Levels of Impurities
The formation of byproducts can significantly complicate purification and reduce the overall yield.
Common Impurities and Their Mitigation:
| Impurity | Potential Cause | Mitigation Strategy |
| Di-iodinated product | Excess iodinating agent, localized high concentrations. | Use a slight excess of the starting material or add the iodinating agent subsurface to improve dispersion. |
| Regioisomers | Incorrect reaction temperature or catalyst. | Strictly control the reaction temperature. Screen different catalysts to improve regioselectivity. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Increase the amount of the limiting reagent slightly, extend the reaction time, or increase the temperature, while monitoring for byproduct formation. |
Issue 3: Difficulties with Product Isolation and Purification
What works well on a small scale can be challenging in a large reactor.
Troubleshooting Purification:
-
Problem: Oily Product Instead of Solid
-
Cause: Residual solvent or impurities acting as a eutectic mixture.
-
Solution: Ensure the product is thoroughly dried under vacuum. If impurities are the cause, consider re-purification by column chromatography or a different crystallization solvent.
-
-
Problem: Poor Crystal Formation
-
Cause: Supersaturation, rapid cooling, or impurities inhibiting crystal growth.
-
Solution: Optimize the cooling profile to allow for slow crystal growth. Try different anti-solvents or a co-solvent system. Seeding the solution with a small amount of pure product can also induce crystallization.
-
-
Problem: Inefficient Phase Separation During Extraction
-
Cause: Emulsion formation, similar densities of the two phases.
-
Solution: Add brine to the aqueous layer to increase its density. Allow the mixture to stand for a longer period. In some cases, filtration through a bed of celite can help break the emulsion.
-
III. Safety Considerations
The scale-up of any chemical process requires a thorough safety review.
Key Safety Data for 1-Bromo-4-(trifluoromethoxy)benzene (Starting Material):
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| H315: Causes skin irritation.[1][8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] |
| H319: Causes serious eye irritation.[1][8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
General Scale-Up Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[2] For large-scale operations, a face shield and respiratory protection may be necessary.[2]
-
Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood or a dedicated ventilated enclosure.[1]
-
Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible. Be familiar with the location and use of fire extinguishers.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
IV. Experimental Protocols
Protocol 1: General Procedure for the Iodination of 1-Bromo-4-(trifluoromethoxy)benzene (Laboratory Scale)
This protocol serves as a baseline for optimization and scale-up.
Sources
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting guide for Sonogashira coupling with "1-Bromo-2-iodo-4-(trifluoromethoxy)benzene"
Technical Support Center: Sonogashira Coupling
Substrate Focus: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Welcome to the Technical Support Center. As Senior Application Scientists, we provide in-depth guidance to navigate complex synthetic challenges. This guide is dedicated to the Sonogashira coupling involving the di-halogenated, electron-deficient substrate, This compound . Our goal is to move beyond simple protocols and explain the chemical reasoning behind each troubleshooting step, ensuring your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am trying to achieve selective mono-alkynylation at the iodine position but I'm getting a mixture of products. How can I ensure high regioselectivity?
Answer: This is the most critical question for this substrate. The success of this reaction hinges on exploiting the inherent difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The general reactivity order for halides in the rate-determining oxidative addition step of the Sonogashira coupling is I > OTf > Br >> Cl.[1][2][3] The C-I bond is weaker and thus reacts much faster with the Palladium(0) catalyst.
Your strategy must be to use conditions mild enough to activate the C-I bond without activating the more robust C-Br bond.
Key Parameters for Selectivity:
-
Temperature: This is your primary control lever. The coupling to aryl iodides can often proceed at room temperature, whereas aryl bromides typically require heating.[2][4] Start your reaction at room temperature (20-25 °C) and monitor its progress carefully by TLC or LC-MS. Only if the reaction is sluggish should you consider gentle heating (e.g., 40-50 °C), but be aware this increases the risk of di-coupling.
-
Reaction Time: Do not let the reaction run indefinitely. Once the starting material is consumed to form the desired mono-coupled product, stop the reaction. Extended reaction times, even at room temperature, can lead to the slow but eventual coupling at the bromine position.
-
Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally sufficient to achieve excellent selectivity under the right temperature control.[5][6] There is typically no need for highly active, specialized catalysts which might inadvertently increase the reactivity of the C-Br bond.
Troubleshooting Workflow for Regioselectivity
Caption: A decision workflow for achieving selective mono-alkynylation.
Question 2: My reaction has stalled. I see mostly starting material even after several hours. What's wrong?
Answer: A stalled reaction points to a fundamental issue with one of your core components or the reaction environment. Let's break down the likely culprits.
-
Catalyst Inactivity: The active Pd(0) species is the engine of your reaction.
-
Decomposition: The appearance of a black precipitate ("palladium black") is a clear sign that your catalyst has decomposed and is no longer in the catalytic cycle.[2] This is often caused by oxygen in the system or impurities in the reagents/solvents.
-
Pre-catalyst Quality: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored properly under an inert atmosphere. Pd(II) pre-catalysts are generally more stable to air than Pd(0) complexes.[2]
-
-
Co-Catalyst (Copper) Issues:
-
Quality: Copper(I) iodide (CuI) can oxidize over time. It should be an off-white to light tan powder. If it is green or dark brown, its activity may be compromised. Using a fresh bottle is recommended.[2]
-
-
Reaction Environment:
-
Oxygen: The Sonogashira reaction must be performed under strictly anaerobic conditions.[7] Oxygen not only decomposes the palladium catalyst but also promotes the primary side reaction: oxidative homocoupling of your alkyne (Glaser coupling).[2][4][8] Ensure you have thoroughly degassed your solvent(s) and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
-
Reagent Purity:
-
Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and pure. Impurities can poison the catalyst. Consider distillation of the amine if its quality is suspect.[9]
-
Solvent: Use anhydrous, high-purity solvents. THF, for instance, can contain peroxides that interfere with the reaction and has been anecdotally reported to promote palladium black formation.[9]
-
Question 3: How does the electron-withdrawing trifluoromethoxy (-OCF₃) group affect my reaction?
Answer: The trifluoromethoxy group has a significant, and generally beneficial, electronic influence on the reaction. As a strongly electron-withdrawing group, it reduces the electron density of the aromatic ring.
This has a direct impact on the rate-determining oxidative addition step. The electron-deficient nature of the aryl halide makes it a better electrophile and more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[6][10] In practice, this means your substrate is "activated" compared to an electron-neutral or electron-rich analogue. This activation can lead to:
-
Faster reaction rates.
-
The ability to run the reaction under milder conditions (e.g., lower temperatures).
This electronic effect further enhances the reactivity gap between the C-I and C-Br bonds, aiding in the selective coupling at the iodide position.
Question 4: I'm seeing a significant amount of a byproduct that is the dimer of my terminal alkyne. How can I prevent this?
Answer: You are observing the Glaser-Hay homocoupling product. This is the most common side reaction in copper-catalyzed Sonogashira couplings and is particularly promoted by the presence of oxygen.[7][8][11] The mechanism involves the copper acetylide intermediate, which can oxidatively dimerize instead of transmetalating to the palladium center.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your entire setup, including all reagents and solvents, is thoroughly deoxygenated and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[7][8]
-
Reduce Copper Loading: While catalytic copper is necessary for the classic Sonogashira, high concentrations can accelerate homocoupling.[8] Use the minimum effective amount, typically 1-5 mol %.
-
Consider a "Copper-Free" Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira reaction is an excellent strategy.[4][12][13] These protocols avoid the formation of the copper acetylide intermediate altogether. However, they often require different reaction conditions:
-
Stronger Base: A stronger base (e.g., Cs₂CO₃, K₂CO₃) or a larger excess of an amine base may be needed to facilitate the deprotonation of the alkyne without the assistance of copper.[14]
-
Specialized Ligands: More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) are often employed to facilitate the catalytic cycle in the absence of copper, especially for less reactive aryl bromides.[14][15]
-
The Sonogashira Catalytic Cycles
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Recommended Starting Conditions & Reagents
The following table provides a validated starting point for the selective mono-coupling of This compound . Optimization may be required based on your specific alkyne.
| Parameter | Recommendation | Rationale & Comments |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Terminal Alkyne | 1.1 - 1.2 equivalents | A slight excess is used to drive the reaction to completion. A large excess can increase the risk of di-coupling. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol %) or Pd(PPh₃)₄ (2-3 mol %) | Pd(PPh₃)₂Cl₂ is often more stable and easier to handle than Pd(PPh₃)₄.[5][16] |
| Copper Co-catalyst | CuI (2-5 mol %) | Use fresh, high-purity CuI. Essential for the classic protocol.[3] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Can be used as both the base and the solvent, or as an additive (3-5 equivalents) in a co-solvent.[2][3] |
| Solvent | THF or DMF (anhydrous, degassed) | Amine bases can often serve as the solvent.[7] If solubility is an issue, THF or DMF are common co-solvents. Ensure they are rigorously deoxygenated. |
| Temperature | Room Temperature (~25 °C) | The most critical parameter for selectivity. Monitor closely and avoid heating unless necessary.[4][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent catalyst decomposition and Glaser homocoupling.[7][8] |
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Vedantu. (2024). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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BYJU'S. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
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Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
-
ResearchGate. (2021). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]
-
The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
- University of Minnesota. (2017). The Sonogashira Reaction.
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
National Center for Biotechnology Information. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
-
IntechOpen. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
ResearchGate. (2023). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]
-
Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (2023). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]
-
NROChemistry. (2024). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene vs. 1-Bromo-2-iodo-4-(trifluoromethyl)benzene in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth, data-driven comparison of two key building blocks: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene and 1-Bromo-2-iodo-4-(trifluoromethyl)benzene . Our analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the nuanced differences in their reactivity and application.
Introduction: The Subtle Distinction with Profound Implications
At first glance, this compound and 1-Bromo-2-iodo-4-(trifluoromethyl)benzene appear to be structurally analogous. Both are dihalogenated benzene rings, strategically functionalized for sequential, site-selective cross-coupling reactions. The critical differentiator lies in the nature of the fluorine-containing substituent at the 4-position: a trifluoromethoxy group versus a trifluoromethyl group. This seemingly minor alteration—the presence of an oxygen atom—imparts distinct electronic and lipophilic characteristics, which in turn dictate their utility in drug discovery programs.
The trifluoromethyl group is a strongly electron-withdrawing substituent that can significantly enhance metabolic stability and binding affinity. The trifluoromethoxy group, while also electron-withdrawing, is considered a "super-halogen" or "pseudo-halogen" due to its unique combination of electronic and steric properties. It is one of the most lipophilic substituents used in drug design, a critical factor for improving membrane permeability and bioavailability.[1]
This guide will dissect the comparative performance of these two building blocks, supported by experimental data and protocols, to empower chemists in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The choice between a trifluoromethoxy and a trifluoromethyl group can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A summary of their key physicochemical properties is presented below.
| Property | This compound | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene |
| CAS Number | 1121586-26-2[2] | 640280-28-0[3] |
| Molecular Formula | C₇H₃BrF₃IO | C₇H₃BrF₃I |
| Molecular Weight | 366.90 g/mol | 350.90 g/mol [4] |
| Appearance | Not explicitly available, likely a solid or liquid | Solid or Semi-solid or liquid or lump |
| Calculated LogP | ~4.5-5.0 (estimated) | 4.1[4][5] |
| Electronic Nature | Strongly electron-withdrawing, with some resonance donation from oxygen[1][6] | Strongly electron-withdrawing[7] |
Key Insights:
-
Lipophilicity: The trifluoromethoxy group generally imparts a higher lipophilicity (LogP) than the trifluoromethyl group.[1] This can be advantageous for crossing biological membranes but may also increase non-specific binding and reduce aqueous solubility if not carefully balanced.
-
Electronic Effects: The trifluoromethyl group is a more potent electron-withdrawing group than the trifluoromethoxy group due to the direct attachment of the fluorine atoms to the carbon.[7] This difference in electronic character can influence the reactivity of the aryl halides in cross-coupling reactions.
Chemical Reactivity: A Comparative Analysis in Cross-Coupling Reactions
The primary utility of these building blocks lies in their application in sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of molecular complexity. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 2-position.[8][9]
Workflow for Sequential Sonogashira Coupling
Below is a conceptual workflow illustrating the site-selective functionalization of these building blocks.
Caption: Sequential Sonogashira coupling workflow.
It is plausible that the trifluoromethyl-substituted compound may exhibit slightly enhanced reactivity in the initial C-I bond coupling due to the greater electron deficiency of the aromatic ring. However, this effect is likely to be subtle, and both compounds are expected to undergo selective coupling at the iodo-position under standard Sonogashira or Suzuki conditions.
Experimental Protocols: A Guide to Best Practices
The following protocols are provided as a starting point for the site-selective Sonogashira coupling of these building blocks. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve optimal yields.
Protocol 1: Selective Sonogashira Coupling at the Iodo Position
Objective: To selectively couple a terminal alkyne at the 2-position of the dihalobenzene.
Materials:
-
This compound or 1-Bromo-2-iodo-4-(trifluoromethyl)benzene (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add the dihalobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol is based on well-established Sonogashira coupling procedures.[8][10] The use of a palladium catalyst and a copper(I) co-catalyst under basic conditions is a standard and reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The higher reactivity of the C-I bond compared to the C-Br bond ensures high selectivity for the desired product at room temperature.[8][9]
Protocol 2: Subsequent Sonogashira Coupling at the Bromo Position
Objective: To couple a second terminal alkyne at the 1-position of the mono-alkynylated product from Protocol 1.
Materials:
-
Mono-alkynylated product from Protocol 1 (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
-
Follow the same setup and inert atmosphere precautions as in Protocol 1.
-
Combine the mono-alkynylated substrate, palladium catalyst, and copper co-catalyst in the reaction flask.
-
Add the solvent, base, and the second terminal alkyne.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-100 °C) and monitor for completion.
-
Work-up and purify the product as described in Protocol 1.
Causality Behind Experimental Choices: The harsher reaction conditions (higher temperature and catalyst loading) are necessary to activate the less reactive C-Br bond for oxidative addition to the palladium catalyst.
Applications in Drug Discovery: A Comparative Perspective
The choice between incorporating a -OCF₃ or a -CF₃ group is a strategic decision in drug design, driven by the specific therapeutic target and desired pharmacological profile.
-
This compound is an ideal building block when aiming to significantly increase lipophilicity to enhance membrane permeability, for instance, for oral absorption or blood-brain barrier penetration. The trifluoromethoxy group is also metabolically robust, offering an alternative to a metabolically labile methoxy group.
-
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is often employed to block metabolic hotspots on an aromatic ring, thereby increasing the half-life of a drug candidate.[11] The strong electron-withdrawing nature of the -CF₃ group can also lead to improved binding interactions with biological targets.
Decision-Making Framework for Building Block Selection
Caption: A simplified decision-making framework.
Conclusion: Empowering Rational Drug Design
Both this compound and 1-Bromo-2-iodo-4-(trifluoromethyl)benzene are invaluable building blocks in the medicinal chemist's toolbox. The former offers a superior ability to enhance lipophilicity, while the latter provides a robust strategy for improving metabolic stability and target affinity. Understanding the subtle yet significant differences in their physicochemical properties and reactivity profiles is paramount for the rational design of next-generation therapeutics. This guide provides a foundational understanding to aid in the strategic selection and application of these versatile reagents.
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- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Arom
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- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | 481075-58-5. Sigma-Aldrich.
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- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
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A Senior Application Scientist's Guide to NMR Validation of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the rigorous validation of reaction products is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison and validation workflow for the reaction products of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, a versatile building block in modern organic synthesis. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore how to unambiguously confirm product identity, quantify reaction progress, and identify potential impurities in common cross-coupling reactions.
The Critical Role of NMR in Validating Complex Aromatic Syntheses
In the realm of multi-substituted aromatic compounds, such as derivatives of this compound, structural ambiguity can be a significant challenge. The strategic placement of bromo, iodo, and trifluoromethoxy groups offers multiple reaction sites, making definitive product characterization essential. NMR spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into molecular structure through the distinct magnetic environments of atomic nuclei.[1] This guide will focus on the application of ¹H, ¹³C, and ¹⁹F NMR to provide a comprehensive and self-validating system for reaction analysis.
Understanding the NMR Fingerprint of this compound and its Derivatives
The starting material, this compound, possesses a unique substitution pattern that gives rise to a predictable yet complex NMR spectrum. Understanding these baseline spectral features is paramount for identifying its transformation into desired products.
Predicted NMR Spectral Data of Starting Material and Potential Products
To effectively monitor a reaction, one must have a clear expectation of the spectral changes that will occur. Below is a table of predicted NMR chemical shifts for the starting material and two common cross-coupling products: a Suzuki coupling product with phenylboronic acid and a Buchwald-Hartwig amination product with morpholine. These predictions are based on established substituent effects and data from analogous compounds.
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |
| This compound (Starting Material) | ¹H | H-3: ~7.8 ppmH-5: ~7.4 ppmH-6: ~7.2 ppm | d, J ≈ 2.5 Hzdd, J ≈ 8.8, 2.5 Hzd, J ≈ 8.8 Hz |
| ¹³C | C-1 (C-Br): ~115 ppmC-2 (C-I): ~95 ppmC-3: ~135 ppmC-4 (C-O): ~150 ppm (q, J ≈ 1.8 Hz)C-5: ~120 ppmC-6: ~125 ppmCF₃O: ~121 ppm (q, J ≈ 257 Hz) | - | |
| ¹⁹F | ~ -58 ppm | s | |
| 2-Iodo-4-(trifluoromethoxy)biphenyl (Suzuki Product) | ¹H | Aromatic region: ~7.2-7.9 ppm | m |
| ¹³C | Aromatic region: ~115-150 ppmCF₃O: ~121 ppm (q, J ≈ 257 Hz) | - | |
| ¹⁹F | ~ -58 ppm | s | |
| N-(2-Iodo-4-(trifluoromethoxy)phenyl)morpholine (Buchwald-Hartwig Product) | ¹H | Aromatic region: ~6.9-7.5 ppmMorpholine-H: ~3.0-3.9 ppm | mm |
| ¹³C | Aromatic region: ~110-155 ppmMorpholine-C: ~48, 67 ppmCF₃O: ~121 ppm (q, J ≈ 257 Hz) | - | |
| ¹⁹F | ~ -58 ppm | s |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Strategic Reaction Monitoring: A Tale of Two Couplings
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The significant difference in the reactivity of the C-I and C-Br bonds (C-I > C-Br) allows for sequential couplings. We will explore the NMR validation of two such transformations.
Scenario 1: Suzuki Coupling - Formation of a C-C Bond
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[2] In this scenario, we selectively react the more labile C-I bond with phenylboronic acid.
Caption: Suzuki Coupling of this compound.
Scenario 2: Buchwald-Hartwig Amination - Formation of a C-N Bond
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[3] Here, we again target the C-I bond for reaction with a secondary amine like morpholine.
Caption: General workflow for NMR-based reaction monitoring.
Interpreting the Results: A Comparative Analysis
The power of multi-nuclear NMR becomes evident when comparing the spectra of the starting material and the reaction products.
¹H NMR Analysis
In both the Suzuki and Buchwald-Hartwig reactions, the aromatic region of the ¹H NMR spectrum will show significant changes. The disappearance of the starting material's distinct three-proton system and the appearance of a more complex multiplet in the aromatic region are key indicators of product formation. For the Buchwald-Hartwig product, the appearance of new signals corresponding to the morpholine protons in the aliphatic region provides further confirmation.
¹³C NMR Analysis
¹³C NMR, while less sensitive, offers valuable structural information. The chemical shift of the carbon atom that was bonded to iodine (C-2) will shift significantly upon substitution. Additionally, new signals corresponding to the phenyl group in the Suzuki product or the morpholine carbons in the Buchwald-Hartwig product will appear.
¹⁹F NMR: The Ideal Handle for Quantitative Analysis
The trifluoromethoxy group provides a powerful and often underutilized tool for reaction monitoring. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in sharp signals with a wide chemical shift range. [4]The ¹⁹F NMR spectrum of this compound will show a single peak. As the reaction proceeds, a new singlet will appear for the product, slightly shifted from the starting material's signal. [5]Because ¹⁹F NMR spectra are often simple with well-resolved peaks, they are ideal for accurate integration and, therefore, quantitative analysis of reaction conversion and yield. [1][6]
Alternative Methodologies and Their Limitations
While NMR is a powerful tool, other analytical techniques can also be used for reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be effective for monitoring reactions with volatile and thermally stable compounds. However, it may not be suitable for the analysis of non-volatile or thermally labile products and requires calibration for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for a wide range of compounds. However, like GC-MS, it requires reference standards for accurate quantification and can be more time-consuming than NMR.
-
Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the disappearance of starting materials and the appearance of products by monitoring specific vibrational modes. However, the complexity of the spectra for structurally similar aromatic compounds can make unambiguous identification and quantification challenging.
Compared to these alternatives, NMR offers the advantage of being a primary ratio method, allowing for quantification without the need for product-specific calibration curves, provided an internal standard is used. [1]
Conclusion: Ensuring Synthetic Success through Rigorous NMR Validation
The validation of reaction products is a non-negotiable aspect of high-quality chemical research. For complex aromatic substrates like this compound, a multi-nuclear NMR approach provides a robust, quantitative, and scientifically sound methodology for confirming product identity, monitoring reaction progress, and ensuring the purity of the final compound. By understanding the principles of NMR and implementing a systematic validation workflow, researchers can proceed with confidence in their synthetic outcomes.
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Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
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Ananikov, V. P., & Orlov, N. V. (2015). Online HPLC Analysis of Buchwald–Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at: [Link]
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Penner, P., et al. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]
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A Comparative Guide to the LC-MS Analysis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene and Its Derivatives
This in-depth technical guide provides a comprehensive comparison of methodologies for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and supporting data to guide your analytical strategy.
Introduction: The Analytical Challenge
This compound is a polyhalogenated aromatic compound, a class of molecules often encountered in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a trifluoromethoxy group and two different halogens, presents distinct analytical challenges. The high hydrophobicity of the molecule necessitates careful selection of chromatographic conditions to achieve adequate retention and resolution. Furthermore, the presence of bromine and iodine, with their characteristic isotopic patterns, provides valuable information for mass spectrometric identification but also requires consideration during data interpretation. This guide will explore optimal approaches to overcome these challenges and achieve robust and reliable analytical results.
Strategic Sample Preparation for Complex Matrices
Effective sample preparation is paramount to minimize matrix effects and ensure accurate quantification.[1][2][3] For this compound derivatives, which are non-polar in nature, two primary techniques are recommended: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting non-polar compounds from aqueous matrices.[4]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add 50 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, with the potential for automation.[3] For hydrophobic compounds like this compound, a reversed-phase SPE sorbent is ideal.
Experimental Protocol: Solid-Phase Extraction
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Comparison of Sample Preparation Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids.[4] | Partitioning between a solid stationary phase and a liquid mobile phase.[3] |
| Selectivity | Lower | Higher, tunable by sorbent and solvent choice. |
| Automation | More challenging | Readily automated.[2] |
| Solvent Usage | Higher | Lower |
| Cleanliness of Extract | Generally lower | Generally higher. |
Chromatographic Separation: Taming Hydrophobicity
The hydrophobic nature of this compound and its derivatives dictates the use of reversed-phase high-performance liquid chromatography (RP-HPLC).[5] The choice of stationary phase is critical for achieving optimal separation.
Recommended Column Chemistries
-
C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide excellent retention for hydrophobic compounds. A standard C18 column is a good starting point for method development.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[6] This can be particularly advantageous for separating structurally similar aromatic isomers.
Mobile Phase Considerations
A gradient elution with a mobile phase consisting of water and an organic modifier (acetonitrile or methanol) is recommended. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer. However, for iodinated compounds, formic acid can potentially induce deiodination in the ESI source, so its use should be carefully evaluated.[1]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 or Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid (optional, see note above)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: 50% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Workflow for LC Method Development
Caption: A stepwise workflow for developing a robust LC method.
Mass Spectrometric Detection: Ionization and Fragmentation
The choice of ionization source and the understanding of fragmentation patterns are crucial for sensitive and specific detection.
Ionization Source Comparison: ESI vs. APCI
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds. However, for non-polar molecules like this compound, its efficiency can be limited.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): Generally more effective for less polar and more volatile compounds.[7][8] APCI is often the preferred ionization technique for polyhalogenated aromatic compounds.
Comparative Overview of Ionization Sources
| Ionization Technique | Principle | Analyte Polarity | Thermal Stability Required |
| ESI | Ionization from charged droplets in the liquid phase. | Polar to moderately non-polar.[7] | No |
| APCI | Gas-phase chemical ionization via a corona discharge.[7] | Non-polar to moderately polar.[8] | Yes |
For initial method development, screening with both ESI and APCI sources is recommended to determine the optimal ionization mode for the specific derivatives under investigation.[2]
Predicted Fragmentation Pathway
Due to the absence of publicly available experimental mass spectra for this compound, a theoretical fragmentation pathway is proposed based on established principles for similar compounds.[9] Under electron ionization (a hard ionization technique often used in GC-MS but whose fragmentation principles can provide insight), the primary fragmentation events are expected to be the cleavage of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond and is therefore more likely to cleave first.
Proposed Fragmentation of this compound
Caption: Predicted fragmentation pathway of the parent molecule.
Interpretation of Key Fragments:
-
[M-I]+: Loss of an iodine radical. This is expected to be a major fragment due to the relatively weak C-I bond.
-
[M-Br]+: Loss of a bromine radical.
-
[M-I-Br]+•: Subsequent loss of the second halogen.
-
[M-I-COCF3]+: Loss of the trifluoromethylcarbonyl radical following the initial iodine loss.
The characteristic isotopic patterns of bromine (79Br/81Br ≈ 1:1) and iodine (monoisotopic at 127) will aid in the confirmation of these fragments.
Optimizing Fragmentation with Cone Voltage
In-source fragmentation can be induced by increasing the cone voltage (also known as orifice or declustering potential).[10] This technique can provide structural information without the need for a tandem mass spectrometer (MS/MS). By ramping the cone voltage, one can control the extent of fragmentation and selectively generate either the molecular ion or specific fragment ions.[10]
Conclusion and Recommendations
The successful LC-MS analysis of this compound and its derivatives hinges on a systematic approach to method development.
-
For sample preparation, SPE with a C18 sorbent is recommended for cleaner extracts and amenability to automation, although LLE remains a viable and cost-effective alternative.
-
Chromatographically, a reversed-phase separation on a C18 or Phenyl-Hexyl column with a water/acetonitrile gradient will provide the necessary retention and selectivity.
-
For mass spectrometric detection, APCI is likely to provide better sensitivity than ESI for these relatively non-polar compounds.
By carefully considering these parameters and utilizing the detailed protocols within this guide, researchers can develop robust and reliable LC-MS methods for the accurate analysis of this challenging class of compounds.
References
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LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
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Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
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Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. [Link]
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Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
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When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
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A Comparative Guide to Catalytic Amination of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and materials science. The strategic introduction of an amino group to an aromatic scaffold can profoundly influence a molecule's biological activity and material properties. The substrate, 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, presents a particularly interesting case for C-N bond formation due to the presence of two distinct halogen atoms and an electron-withdrawing trifluoromethoxy group. This guide provides a comparative analysis of the primary catalytic systems for the amination of this substrate: the palladium-catalyzed Buchwald-Hartwig reaction and the copper-catalyzed Ullmann condensation.
The choice of catalyst is not merely a matter of preference but a critical decision that dictates reaction efficiency, selectivity, and functional group tolerance. For a substrate such as this compound, the differential reactivity of the C-I and C-Br bonds offers a potential avenue for selective functionalization, a key consideration in multi-step syntheses.
The Contenders: Palladium vs. Copper
The two primary catalytic methodologies for aryl amination, the Buchwald-Hartwig and Ullmann reactions, operate on fundamentally different principles and offer distinct advantages and disadvantages.
The Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction, has revolutionized C-N bond formation since its development. [1][2]It is renowned for its broad substrate scope, high efficiency, and generally milder reaction conditions compared to its copper-catalyzed counterpart. [3][4]The versatility of the Buchwald-Hartwig reaction stems from the continuous development of sophisticated phosphine ligands that fine-tune the reactivity of the palladium center. [4] The Ullmann Condensation , a classic copper-catalyzed reaction, has a longer history and offers a more cost-effective approach to C-N bond formation. [5]While traditionally requiring harsh reaction conditions, modern advancements have introduced ligand-assisted protocols that proceed under milder temperatures. [5]For certain substrates, particularly those activated by electron-withdrawing groups, the Ullmann condensation can be a highly effective and economical choice.
Head-to-Head Comparison: Performance and Practicality
The selection of an optimal catalyst system is a multi-faceted decision, balancing factors such as reaction yield, selectivity, cost, and ease of execution. Below is a comparative overview of the key performance indicators for palladium- and copper-catalyzed amination of aryl halides.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst Loading | Typically 0.5-2 mol% | Typically 5-20 mol% |
| Reaction Temperature | Room temperature to 120 °C | Often requires >100 °C, but modern methods can be milder |
| Reaction Time | Generally faster (2-24 hours) | Can be slower (12-48 hours) |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Diamines, amino acids, phenanthrolines |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, dioxane, THF | DMF, NMP, DMSO |
| Cost | Higher (due to palladium and complex ligands) | Lower (due to abundant copper) |
Experimental Insight: Amination of this compound
Hypothetical Palladium-Catalyzed Protocol (Buchwald-Hartwig)
This protocol is designed to favor the selective amination of the more reactive C-I bond.
Reaction Scheme:
dot
Caption: Experimental workflow for the selective Buchwald-Hartwig amination of this compound.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand like XPhos (2.2 mol%), and a base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Hypothetical Copper-Catalyzed Protocol (Ullmann-type)
This protocol outlines a modern, ligand-assisted Ullmann amination, which would also be expected to favor reaction at the C-I bond.
dot
Caption: Simplified catalytic cycle for a ligand-assisted Ullmann amination.
Detailed Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the amine (1.5 equiv.), CuI (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and a base like Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat the mixture to 110-130 °C with stirring for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices
-
Selective Amination: The choice of milder reaction conditions and a highly active catalyst in the Buchwald-Hartwig protocol is intended to exploit the greater reactivity of the C-I bond, minimizing the competing amination of the C-Br bond.
-
Ligand Selection: In palladium catalysis, bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated palladium species. For copper catalysis, chelating ligands like 1,10-phenanthroline stabilize the copper center and increase its catalytic activity.
-
Base and Solvent: The choice of base and solvent is critical for both systems. In the Buchwald-Hartwig reaction, a strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. For the Ullmann condensation, a polar aprotic solvent is necessary to solubilize the copper salts and facilitate the reaction at elevated temperatures.
Conclusion and Future Outlook
Both palladium- and copper-catalyzed systems offer viable pathways for the amination of this compound. The Buchwald-Hartwig amination is likely to provide higher yields under milder conditions with greater selectivity for the C-I bond, albeit at a higher cost. The Ullmann condensation, while potentially requiring more optimization, presents a more economical alternative.
The development of more active and selective catalysts for C-N bond formation continues to be an active area of research. For substrates like this compound, the ultimate goal is to develop catalytic systems that can selectively functionalize either the C-I or C-Br bond on demand, providing greater flexibility in the design of complex molecules.
References
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Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
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Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
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Paul, F.; Patt, J.; Hartwig, J. F. Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction Intermediates and Catalyst Improvements in the Hetero Cross-Coupling of Aryl Halides and Tin Amides. J. Am. Chem. Soc.1994 , 116 (13), 5969–5970. [Link]
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Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
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Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen nucleophiles. J. Am. Chem. Soc.2002 , 124 (50), 14844–14845. [Link]
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A Comparative Benchmarking Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene for Advanced Cross-Coupling Applications
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Di-halogenated aromatic compounds serve as invaluable linchpins in this endeavor, offering a platform for sequential and site-selective functionalization through modern cross-coupling methodologies. This guide provides an in-depth technical comparison of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene , benchmarking its performance against other key di-halogenated aromatics in cornerstone palladium-catalyzed reactions. We will delve into the causality behind experimental choices, providing field-proven insights and robust, self-validating protocols to empower your synthetic strategies.
The Principle of Orthogonal Reactivity in Di-halogenated Aromatics
The power of di-halogenated substrates lies in the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The efficiency of this step is inversely correlated with the C-X bond dissociation energy, leading to a well-established reactivity trend: C-I > C-Br > C-OTf > C-Cl .[1][2] This predictable hierarchy allows for chemoselective functionalization, where one halogen can be selectively coupled under milder conditions while the other remains intact for a subsequent, distinct transformation.[3][4] This guide will focus on substrates containing both iodine and bromine, the two most reactive halogens, which provide a versatile toolkit for sequential synthesis.
Introducing the Contestants: A Physicochemical Overview
We benchmark This compound against two other informative di-halogenated aromatics to parse out electronic and steric effects.
-
Molecule of Interest: this compound. This molecule features the highly desirable bromo-iodo substitution pattern, coupled with a para-trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a fascinating substituent; while the oxygen atom can participate in weak π-donation via resonance, the powerful inductive effect of the three fluorine atoms makes it a net electron-withdrawing group.[1] This electronic feature can influence the reactivity of the adjacent C-X bonds.
-
The Classic Benchmark: 1-Bromo-4-iodobenzene. This is the archetypal substrate for demonstrating sequential cross-coupling.[2][3][5] Lacking strong electronic-donating or -withdrawing groups, its reactivity is primarily governed by the intrinsic properties of the C-I and C-Br bonds.
-
The Electron-Deficient Analogue: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. The trifluoromethyl (-CF₃) group is a potent, purely electron-withdrawing group. Comparing its performance provides insight into how a strongly deactivating substituent impacts coupling efficiency and selectivity.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| This compound | C₇H₃BrF₃IO | 382.90 | Bromo-iodo substitution; Electron-withdrawing -OCF₃ group. | |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | Standard benchmark for sequential coupling; Neutral electronics.[5] | |
| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C₇H₃BrF₃I | 350.90 | Bromo-iodo substitution; Strongly electron-withdrawing -CF₃ group. |
Performance in Key Cross-Coupling Reactions
The true utility of these building blocks is revealed in their performance in the workhorse reactions of modern synthesis. Here, we compare their application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are designed to be robust starting points, though optimization for specific substrates is always recommended.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, a common motif in pharmaceuticals.[6][7] The reaction's efficiency is highly dependent on the aryl halide's reactivity.
This protocol is designed for the selective coupling at the more reactive C-I position.
Caption: General workflow for a selective Suzuki-Miyaura coupling.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (Mono-arylated) | Commentary |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | ~85-95% (Est.) | The electron-withdrawing -OCF₃ group is expected to enhance the rate of oxidative addition at both positions, but the C-I bond's inherent reactivity should still provide excellent selectivity under these controlled conditions. |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | >95%[4] | The classic substrate shows excellent selectivity. Higher temperatures or more active catalysts can lead to the formation of bis-coupled products.[8] |
| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | ~80-90% (Est.) | The potent -CF₃ group strongly activates the ring towards oxidative addition. While this boosts reactivity, it may slightly erode selectivity compared to the neutral benchmark if the reaction is not carefully controlled. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing arylalkynes, crucial components in materials science and medicinal chemistry.[9] This reaction is particularly sensitive to the C-X bond strength, allowing for highly selective couplings at room temperature.[2][5]
This protocol leverages mild conditions to achieve exquisite selectivity for the C-I bond.
Caption: Workflow for a selective, copper-catalyzed Sonogashira coupling.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (Mono-alkynylated) | Commentary |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, RT | >95% (Est.) | The mild, room-temperature conditions are ideal for exploiting the C-I vs. C-Br reactivity gap. The -OCF₃ group should not interfere and may slightly accelerate the desired coupling. |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, RT | >98%[3][4] | This substrate is highly effective under these conditions, providing the mono-coupled product almost exclusively.[3][5] |
| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, RT | >95%[10] | Site-selectivity is well-documented for related trifluoromethyl-substituted systems.[10] The reaction proceeds cleanly at the iodo-position. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[11][12] The reaction generally requires more forcing conditions than the Sonogashira coupling, making selectivity a key consideration.
This protocol uses a robust catalyst system capable of activating the C-I bond preferentially.
Caption: General workflow for a selective Buchwald-Hartwig amination.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (Mono-aminated) | Commentary |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100°C | ~80-90% (Est.) | The conditions required for C-N bond formation are harsher than for Sonogashira. Careful temperature control and an appropriate ligand choice, like the wide bite-angle Xantphos, are crucial to minimize bis-amination. |
| 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂, DPPF, NaOtBu | Dioxane, 100°C | ~75-85% | Achieving high selectivity can be more challenging than in other couplings. The choice of ligand and base is critical to modulate reactivity and prevent reaction at the C-Br bond.[13] |
| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C | ~70-85% (Est.) | The electron-deficient nature of the ring facilitates the reaction but also increases the propensity for the second coupling. A bulky, electron-rich ligand like XPhos is often employed to balance reactivity and selectivity. |
The Power of Sequential Functionalization
The primary advantage of This compound and its congeners is the ability to perform sequential, orthogonal cross-coupling reactions. By first reacting at the more labile C-I bond under mild conditions, a new functional group can be installed. The remaining C-Br bond can then be subjected to a second, distinct cross-coupling reaction, often under more forcing conditions or with a different catalyst system, to build molecular complexity in a controlled, stepwise manner.
Caption: Exploiting differential reactivity for sequential synthesis.
Conclusion and Field Insights
This compound stands out as a highly valuable and versatile building block for modern organic synthesis. Its key advantages are:
-
Predictable Chemoselectivity: The significant difference in reactivity between the C-I and C-Br bonds allows for reliable, site-selective functionalization, particularly under the mild conditions of the Sonogashira coupling.
-
Tunable Reactivity: The electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring, potentially accelerating the rate-determining oxidative addition step compared to electronically neutral analogues like 1-bromo-4-iodobenzene.
-
Strategic Molecular Design: The -OCF₃ group is a prized substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and cell membrane permeability. Incorporating this group early in a synthetic sequence is a highly efficient strategy.
While direct, side-by-side comparative data under identical conditions remains sparse in the literature, the performance of This compound can be confidently predicted based on established chemical principles and data from closely related structures. It offers a superior platform for constructing complex molecules compared to di-bromo or di-chloro analogues due to its finely-tuned, orthogonal reactivity. For researchers aiming to build intricate, fluorinated molecules through a controlled, stepwise approach, this reagent represents a best-in-class option.
References
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- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Hesp, K. D., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Ribeiro, D., et al. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Boruah, P. R., et al. (2015).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ghaffari, B., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Novartis OAK. (2024).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Kappe, C. O., et al. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Sarpong, R., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene.
- Wipf Group. (2008).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Langer, P., et al. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Engle, K. M., & Sarpong, R. (2023). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 145(28), 15507–15527.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline...
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- The Suzuki Reaction. (2014).
- Wikipedia. (n.d.). 1-Bromo-4-iodobenzene.
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- Sarpong, R., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
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A Comparative Guide to the Crystallographic Analysis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene and its Derivatives: A Practical Approach
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small organic molecules is paramount for rational drug design and materials science. Halogenated benzene derivatives, in particular, are key building blocks in the synthesis of pharmaceuticals and agrochemicals. Their substituent patterns significantly influence their physicochemical properties and biological activity. This guide provides a comprehensive comparison of the crystallographic analysis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene and its related isomers, offering a practical workflow for researchers to determine and compare their crystal structures.
While a published crystal structure for this compound is not currently available in open literature, this guide presents a robust experimental framework for its determination. We will use the known crystal structure of 1-bromo-4-iodo-benzene as a foundational reference point for comparison. This guide will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating protocol.
The Significance of Substituent Positioning on Crystal Packing
The precise arrangement of atoms in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. For halogenated benzenes, these interactions are primarily driven by halogen bonding, π-π stacking, and dipole-dipole interactions. The position of the bromo, iodo, and trifluoromethoxy groups on the benzene ring will dictate the nature and directionality of these interactions, ultimately influencing the crystal system, space group, and unit cell parameters. Understanding these nuances is critical for predicting solid-state properties such as solubility, melting point, and bioavailability.
Experimental Workflow for Crystal Structure Determination
The determination of a small molecule's crystal structure via X-ray diffraction is a multi-step process that requires meticulous attention to detail.[1] The overall workflow can be visualized as follows:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Compound Procurement and Preparation:
-
Procurement: Acquire high-purity samples of this compound and its isomers, such as 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene. Several chemical suppliers offer these compounds.[2][3][4]
-
Purity Verification: Before crystallization attempts, verify the purity of the compounds using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Impurities can significantly hinder crystallization.
2. Single Crystal Growth:
-
Rationale: The first and often most challenging step is obtaining a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[1] The choice of solvent is critical as it influences the solubility and nucleation rate.
-
Methodology - Slow Evaporation:
-
Prepare saturated solutions of the compound in various solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate) in small, clean vials.
-
Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Store the vials in a vibration-free environment at a constant temperature.
-
Monitor the vials daily for the formation of single crystals. Crystals suitable for diffraction should be clear and have well-defined faces.
-
3. X-ray Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is required.[5]
-
Procedure:
-
Carefully select a suitable single crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. The exposure time per frame will depend on the crystal's diffracting power.
-
4. Structure Solution and Refinement:
-
Software: Standard crystallographic software packages such as SHELX[6] or Olex2 are used for this process.
-
Steps:
-
Data Reduction and Space Group Determination: Process the raw diffraction images to integrate the reflection intensities and determine the crystal's space group.
-
Structure Solution: Employ direct methods or Patterson methods to obtain an initial model of the molecular structure.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to improve the model's agreement with the observed diffraction pattern.
-
Validation: Use tools like CheckCIF to validate the final crystal structure for any geometric or crystallographic issues.
-
Comparative Analysis of Halogenated Benzene Derivatives
A comparative analysis of the crystal structures of this compound and its isomers, alongside the known structure of 1-bromo-4-iodo-benzene, would provide valuable insights into the effects of substituent placement. The key parameters for comparison are summarized in the table below.
| Parameter | 1-bromo-4-iodo-benzene[6] | This compound (Hypothetical) | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene (Hypothetical) |
| Formula | C₆H₄BrI | C₇H₃BrF₃IO | C₇H₃BrF₃IO |
| Crystal System | Monoclinic | To be determined | To be determined |
| Space Group | P2₁/c | To be determined | To be determined |
| Unit Cell Dimensions | a = 4.1704(6) Å, b = 5.8242(8) Å, c = 14.929(2) Å, β = 97.315(5)° | To be determined | To be determined |
| Volume (ų) | 359.67(9) | To be determined | To be determined |
| Z | 2 | To be determined | To be determined |
| Key Intermolecular Interactions | Halogen bonding, π-π stacking | Expected: Halogen bonding, π-π stacking, F···H interactions | Expected: Halogen bonding, π-π stacking, F···H interactions |
The introduction of the trifluoromethoxy group is expected to introduce additional intermolecular interactions, such as fluorine-hydrogen bonds, which could significantly alter the crystal packing compared to the simpler 1-bromo-4-iodo-benzene. Furthermore, the relative positions of the bulky iodo and bromo atoms with the trifluoromethoxy group in the different isomers will likely lead to distinct packing motifs.
Conclusion
This guide provides a comprehensive framework for the crystallographic analysis of this compound and its derivatives. By following the detailed experimental protocol and utilizing the comparative analysis table, researchers can systematically investigate the structure-property relationships of these important chemical building blocks. The insights gained from such studies are invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
-
Springer Nature. X-ray Diffraction Protocols and Methods. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. [Link]
-
Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. [Link]
-
David, W. I. F., et al. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 317-333. [Link]
-
Wikipedia. X-ray crystallography. [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
-
AOBChem USA. 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene. [Link]
-
PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
For researchers, medicinal chemists, and professionals in drug development, the isomeric purity of building blocks such as 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is not a trivial matter. The precise arrangement of substituents on the aromatic ring is critical as it dictates the molecule's three-dimensional structure, reactivity, and ultimately, its biological activity and safety profile in a therapeutic context. The presence of unwanted positional isomers can lead to unforeseen side reactions, difficulties in purification, and potentially misleading structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of analytical techniques for the robust assessment of the isomeric purity of this compound, complete with experimental protocols and supporting data.
Understanding the Synthetic Landscape and Potential Isomeric Impurities
A robust analytical strategy begins with a thorough understanding of the synthetic route and the likely impurities that may arise. The synthesis of this compound most likely commences with the commercially available precursor, 1-Bromo-4-(trifluoromethoxy)benzene. Subsequent electrophilic iodination introduces an iodine atom onto the benzene ring.
The directing effects of the bromo and trifluoromethoxy substituents play a crucial role in the regioselectivity of the iodination reaction. The trifluoromethoxy group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.[1] Given that the para position to the bromine is already occupied by the trifluoromethoxy group, the incoming electrophile (iodine) is directed to the positions ortho to the bromine. This leads to the desired product, this compound, but also raises the possibility of the formation of the isomeric impurity, 1-Bromo-3-iodo-4-(trifluoromethoxy)benzene.
Caption: Synthetic pathway to this compound and a potential isomeric impurity.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity assessment depends on several factors, including the volatility of the analytes, the required sensitivity, and the need for definitive structural confirmation. Here, we compare three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[2] The separation of isomers is achieved based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Principle of Separation: Positional isomers often exhibit subtle differences in their boiling points and polarities, which can be exploited for separation by GC. A non-polar or medium-polarity column is typically effective for separating halogenated aromatic isomers.[3][4]
Mass Spectrometry for Identification: The mass spectrometer provides unambiguous identification of the separated isomers based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns. The presence of bromine and iodine atoms will result in a distinctive isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition of the peaks.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile.[6]
Principle of Separation: The separation in reversed-phase HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For positional isomers with very similar hydrophobicities, specialized columns are often necessary. Phenyl and Pentafluorophenyl (PFP) columns are particularly effective for separating aromatic positional isomers due to their ability to engage in π-π and dipole-dipole interactions in addition to hydrophobic interactions.[7][8]
Detection: A UV detector is commonly used for the detection of aromatic compounds. The choice of wavelength should be optimized for maximum absorbance of the target analyte and its potential isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[9] While not a separative technique itself, it provides detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation and quantification of isomers in a mixture.
Principle of Differentiation: ¹H and ¹³C NMR spectra of positional isomers will exhibit distinct chemical shifts and coupling patterns for the aromatic protons and carbons. The substitution pattern on the benzene ring uniquely influences the electronic environment of the remaining protons, leading to predictable differences in their resonance frequencies. Predictive tools and empirical additivity rules can be used to estimate the expected chemical shifts for each isomer, aiding in spectral assignment.[7][10][11]
Data Presentation: A Comparative Overview
| Analytical Technique | Principle of Separation/Differentiation | Instrumentation | Key Parameters for Method Development | Expected Outcome for Isomeric Purity Analysis |
| GC-MS | Differential partitioning based on boiling point and polarity. | Gas Chromatograph coupled to a Mass Spectrometer. | Column stationary phase, temperature program, injector temperature, carrier gas flow rate. | Baseline separation of isomers with distinct retention times and identifiable mass spectra. |
| HPLC-UV | Differential partitioning based on hydrophobicity and specific interactions (π-π, dipole-dipole). | High-Performance Liquid Chromatograph with a UV detector. | Column stationary phase (e.g., Phenyl, PFP), mobile phase composition, gradient elution, flow rate, column temperature. | Resolved peaks for each isomer with quantifiable peak areas. |
| NMR Spectroscopy | Differences in the electronic environment of atomic nuclei. | NMR Spectrometer. | Solvent, acquisition parameters (e.g., number of scans, relaxation delay). | Distinct signals for each isomer in the spectrum, allowing for quantification by integration. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and may require optimization based on the specific instrumentation and sample matrix.
GC-MS Analysis Protocol
Caption: A typical workflow for GC-MS analysis.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: e.g., Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
Data Analysis:
-
Integrate the peaks corresponding to the isomers in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak to confirm the molecular ion and characteristic fragmentation pattern.
HPLC-UV Analysis Protocol
Caption: A standard workflow for HPLC-UV analysis.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: e.g., Phenomenex Kinetex® PFP (150 x 4.6 mm, 2.6 µm) or equivalent.
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 60-90% B
-
15-17 min: 90% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
Data Analysis:
-
Integrate the peak areas of the resolved isomers.
-
Calculate the percentage of each isomer relative to the total peak area.
NMR Spectroscopy Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 90° pulse
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: Appropriate for the aromatic region (e.g., 0-10 ppm)
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: Appropriate for aromatic carbons (e.g., 0-160 ppm)
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the unique protons of each isomer in the ¹H NMR spectrum.
-
The ratio of the integrals will give the molar ratio of the isomers.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the respective isomers based on predicted chemical shifts and coupling patterns.
Conclusion
The selection of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis. GC-MS offers excellent separation and definitive identification for volatile impurities. HPLC with a suitable stationary phase provides a robust method for routine quality control. NMR spectroscopy, while not a separative technique, is indispensable for unambiguous structural confirmation and accurate quantification of isomers in a mixture. For comprehensive characterization, a combination of these techniques is often employed, providing a self-validating system for ensuring the quality and purity of this critical synthetic building block.
References
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ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY. (2025-03-04). [Link]
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Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023-01-04). [Link]
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The Strategic Utility of 4-Chloro-3-(trifluoromethyl)aniline in the Synthesis of Sorafenib: A Comparative Guide
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides an in-depth comparative analysis of the synthesis of Sorafenib (marketed as Nexavar), a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, with a focus on the pivotal role of its key starting material, 4-chloro-3-(trifluoromethyl)aniline. We will explore the predominant synthetic pathway, compare it with a viable alternative, and provide detailed experimental protocols and supporting data to offer researchers and drug development professionals a comprehensive resource for navigating the synthesis of this important active pharmaceutical ingredient (API).
Introduction to Sorafenib and the Significance of its Trifluoromethylated Moiety
Sorafenib is a bi-aryl urea that functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis.[1] Its chemical structure, 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide, features a trifluoromethyl group on the terminal phenyl ring. This trifluoromethyl group is not merely a structural component; it is a critical pharmacophore that enhances the drug's efficacy. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the urea protons, potentially impacting the molecule's binding to its target kinases. Furthermore, the metabolic stability of the C-F bond helps to prevent oxidative degradation, contributing to a more favorable pharmacokinetic profile.
The synthesis of Sorafenib, therefore, hinges on the efficient incorporation of this trifluoromethylated phenyl moiety, which is most commonly achieved through the use of 4-chloro-3-(trifluoromethyl)aniline as a key precursor.
The Primary Synthetic Route: Urea Formation via an Isocyanate Intermediate
The most widely adopted and scalable synthesis of Sorafenib involves the reaction of a pyridyloxyaniline intermediate with a phenyl isocyanate bearing the critical trifluoromethyl group.[2][3] This approach is favored for its high efficiency and the commercial availability of the necessary starting materials.
Synthesis of the Key Building Block: 4-Chloro-3-(trifluoromethyl)aniline
The journey to Sorafenib begins with the synthesis of its trifluoromethylated aniline precursor. A common industrial method starts from o-chlorobenzotrifluoride.
Diagram 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline.
This process involves a nitration reaction followed by a reduction of the nitro group to an amine.[4] The use of an acetic anhydride/nitric acid system for nitration offers a high-yielding and regioselective method for introducing the nitro group at the desired position.[4] Subsequent reduction using a catalytic system such as iron and hydrazine hydrate provides the target aniline in good yield.[4]
The Main Synthetic Pathway to Sorafenib
The core of the primary synthetic route is the formation of the urea linkage. This is typically achieved by converting 4-chloro-3-(trifluoromethyl)aniline into the corresponding isocyanate, which then reacts with the second key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
Diagram 2: Primary synthetic workflow for Sorafenib.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate [5]
-
To a solution of triphosgene in a suitable solvent such as dichloromethane, a solution of 4-chloro-3-(trifluoromethyl)aniline in the same solvent is added dropwise at a controlled temperature.
-
A tertiary amine base, such as triethylamine, is then added dropwise.
-
The reaction mixture is stirred until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of Sorafenib [2][6]
-
The 4-chloro-3-(trifluoromethyl)phenyl isocyanate is dissolved in an appropriate solvent, such as dichloromethane.
-
A solution of 4-(4-aminophenoxy)-N-methylpicolinamide in the same solvent is added to the isocyanate solution.
-
The reaction mixture is stirred at room temperature until the formation of Sorafenib is complete.
-
The product precipitates from the reaction mixture and can be collected by filtration, washed, and dried to yield Sorafenib free base.
An Alternative Synthetic Route: Urea Formation Prior to Ether Linkage
An alternative approach to the synthesis of Sorafenib involves the formation of the urea bond before the final diaryl ether linkage is established.[7] This strategy can be advantageous in certain situations, potentially avoiding side reactions associated with the free amino group of 4-aminophenol in the etherification step.
Diagram 3: Alternative synthetic workflow for Sorafenib.
Step 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
-
Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate is reacted with p-aminophenol in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like acetonitrile.
-
The reaction is heated to around 65 °C for a short duration (e.g., 30 minutes).
-
The resulting urea intermediate is then isolated and purified.
Step 2: Synthesis of Sorafenib via Diaryl Ether Formation
-
The 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea is reacted with 4-chloro-N-methylpicolinamide in the presence of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like DMF.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Upon completion, the reaction is worked up, and the Sorafenib product is isolated and purified.
Comparative Analysis of the Synthetic Routes
| Parameter | Primary Route (Isocyanate First) | Alternative Route (Urea First) |
| Key Building Blocks | 4-Chloro-3-(trifluoromethyl)aniline, 4-(4-Aminophenoxy)-N-methylpicolinamide | Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate, p-Aminophenol, 4-Chloro-N-methylpicolinamide |
| Key Transformation | Urea formation from isocyanate | Diaryl ether formation via nucleophilic aromatic substitution |
| Reported Overall Yield | High, often exceeding 80% for the final step.[3] | Generally lower to moderate, with potential for side reactions.[7] |
| Scalability | Well-established for large-scale industrial production.[3] | May present challenges in scaling up due to harsher reaction conditions in the etherification step. |
| Reagents and Conditions | Milder conditions for the final urea formation step. Use of phosgene or its equivalents requires careful handling. | Requires strong bases and higher temperatures for the etherification step. |
| Purification | Often straightforward, with the product precipitating from the reaction mixture. | May require more complex purification to remove byproducts from the etherification reaction. |
Conclusion
The synthesis of Sorafenib offers a compelling case study in the strategic use of fluorinated building blocks in pharmaceutical manufacturing. While both the primary and alternative synthetic routes successfully yield the target API, the primary route, which relies on the initial formation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from 4-chloro-3-(trifluoromethyl)aniline, is generally preferred for its higher yields, milder final reaction conditions, and proven scalability. This comparative analysis underscores the importance of route selection in optimizing the efficiency and cost-effectiveness of API synthesis. The continued development of novel synthetic methodologies for the introduction of trifluoromethylated moieties will undoubtedly remain a key focus in the ongoing quest for new and improved therapeutic agents.
References
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A Senior Application Scientist's Guide to the Strategic Synthesis with 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
A Cost-Benefit Analysis for Advanced Synthesis in Pharmaceutical and Materials Science
For researchers at the forefront of drug development and materials science, the selection of building blocks is a critical decision that balances synthetic efficiency, cost, and the final properties of the target molecule. 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a highly functionalized scaffold that offers significant advantages in complex syntheses, primarily due to the differential reactivity of its halogenated sites and the valuable properties imparted by the trifluoromethoxy group. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance with viable alternatives and offering detailed experimental protocols to inform your synthetic strategy.
The Trifluoromethoxy Group: A "Super Halogen" in Modern Chemistry
The trifluoromethoxy (OCF₃) group is of growing interest in medicinal and agrochemical research.[1][2] Often called a "super-halogen," it is highly lipophilic and electron-withdrawing, properties that can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][3] The incorporation of fluorine-containing motifs is a well-established strategy in drug design, with a significant number of FDA-approved drugs containing halogens, underscoring their importance in modern pharmaceuticals.[4][5][6] The OCF₃ group, in particular, offers a unique combination of properties that make it a desirable substituent in drug candidates.[1][7]
Core Advantage: The Power of Regioselective Cross-Coupling
The primary strategic value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[8][9] This allows for predictable and highly regioselective sequential functionalization. A synthetic chemist can first perform a coupling reaction at the iodo-position, leaving the bromo-position untouched for a subsequent, different coupling reaction. This built-in orthogonality is invaluable for constructing complex, unsymmetrical molecules without the need for extensive protecting group manipulations.
This workflow is depicted below, illustrating a sequential Sonogashira and Suzuki coupling.
Caption: Sequential cross-coupling workflow using the target reagent.
Performance Comparison with Key Alternatives
The decision to use this compound must be weighed against other potential synthetic routes and starting materials. The following table provides a comparative analysis based on typical performance in a regioselective Sonogashira coupling.
| Reagent | Key Feature | Typical Yield (Step 1) | Selectivity | Cost Consideration | Strategic Implication |
| This compound | Target Reagent | 85-95% | Excellent | High | Ideal for late-stage functionalization where yield and selectivity are paramount. The high initial cost is offset by fewer steps and higher purity of intermediates. |
| 1-Bromo-2-iodobenzene | No OCF₃ Group | 90-98% | Excellent | Low | A cost-effective choice when the OCF₃ group is not required. It serves as a good baseline for evaluating the "cost" of introducing the trifluoromethoxy moiety. |
| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene[10] | CF₃ instead of OCF₃ | 80-90% | Excellent | Moderate to High | A direct competitor for introducing a fluorinated, lipophilic group. The choice between OCF₃ and CF₃ depends on the specific electronic and steric requirements of the final molecule.[1] |
| 1-Bromo-4-(trifluoromethoxy)benzene[11] | Single Halogen | N/A (Requires iodination) | N/A | Moderate | Requires an additional synthetic step (iodination) to generate the reactive C-I bond, adding time and potential for side products, but may be cheaper if the starting material is readily available. |
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol describes a typical copper-catalyzed Sonogashira reaction targeting the C-I bond of this compound, leaving the C-Br bond intact.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Base: Add anhydrous toluene, followed by triethylamine (2.0 eq) via syringe.
-
Starting Materials: Add this compound (1.0 eq) to the stirred mixture.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC) or GC-MS.[12]
-
Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® and wash with ethyl acetate. The filtrate is then washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 2-bromo-1-alkynyl-5-(trifluoromethoxy)benzene intermediate.
This protocol is based on established methodologies for Sonogashira couplings of dihaloarenes.[8][9][12]
Cost-Benefit Decision Framework
The primary cost associated with this compound is its purchase price. However, this must be evaluated against the significant benefits it provides in a multi-step synthesis.
Benefits:
-
Step Economy: Eliminates the need for separate halogenation or functional group introduction steps.
-
Predictable Selectivity: The differential reactivity of C-I vs. C-Br bonds ensures high regioselectivity, reducing the formation of isomeric byproducts and simplifying purification.[8][9]
-
High Value Moiety Introduction: Directly incorporates the trifluoromethoxy group, which is known to enhance desirable pharmacokinetic properties in drug candidates.[3][13]
-
Enables Complex Architectures: The ability to perform sequential, distinct cross-coupling reactions opens a clear pathway to complex, highly substituted aromatic compounds.
Costs:
-
High Reagent Cost: The initial procurement cost is higher than simpler, non-fluorinated, or mono-halogenated analogues.
-
Catalyst Sensitivity: While robust, palladium-catalyzed reactions can be sensitive to impurities. High-purity reagents and solvents are necessary for optimal results.
The following diagram provides a logical framework for deciding when the use of this reagent is justified.
Caption: Decision framework for reagent selection.
Conclusion
This compound is a premium, high-utility building block for advanced organic synthesis. While its initial cost is higher than that of simpler alternatives, its true value is realized in the context of a multi-step synthesis targeting complex molecules. The benefits of predictable regioselectivity, step economy, and the direct incorporation of the valuable trifluoromethoxy group often outweigh the initial financial outlay by reducing downstream purification costs, improving overall yield, and shortening development timelines. For drug development professionals and researchers working on high-value targets, the strategic use of this reagent represents a sound investment in synthetic efficiency and precision.
References
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- ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- BenchChem. A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
- PubMed. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
- NIH National Library of Medicine. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups.
- BenchChem. A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene.
- Chem-Impex. 1-Iodo-4-(trifluoromethoxy)benzene.
- BenchChem. A Comparative Guide to Alternative Reagents for Selective Cross-Coupling Reactions.
- AOBChem USA. 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene.
- ACS Publications. Transition-Metal-Free Coupling Reactions | Chemical Reviews.
- NIH National Library of Medicine. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- BenchChem. Application Notes and Protocols for the Synthesis of Hole Transport Materials with 1-Bromo-4-iodobenzene.
- BenchChem. Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols.
- BenchChem. A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
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- OUCI. Highlights on U.S. FDA-approved halogen-containing drugs in 2024.
- BenchChem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- MCE. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene CAS No.: 481075-58-5 Cat. No.: M232957.
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- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7.
- BLD Pharm. 755027-18-0|1-Bromo-4-iodo-2-methoxybenzene|BLD Pharm.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS No. 1121586-26-2). As a complex halogenated aromatic compound, this substance requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Section 1: Hazard Profile and Essential Safety Precautions
Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. This compound is a multi-halogenated benzene derivative, and its reactivity and toxicity are dictated by the presence of bromine, iodine, and a trifluoromethoxy group.
1.1 Immediate Hazards and Required Personal Protective Equipment (PPE)
Safety data sheets indicate that this class of compound is hazardous.[1] It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, strict adherence to PPE protocols is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Use chemically resistant gloves (e.g., Viton, Silver Shield®) and a lab coat. Flame-retardant and antistatic protective clothing should be considered where larger quantities are handled.[4][5] Contaminated clothing must be removed immediately and laundered separately before reuse.[6]
-
Respiratory Protection: All handling of this substance, especially when generating aerosols or vapors, must be conducted in a certified chemical fume hood to avoid inhalation.[3][7]
1.2 Incompatibilities and Hazardous Decomposition
To prevent uncontrolled reactions, it is critical to avoid contact with incompatible materials. This compound should not be mixed with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[7] Upon thermal decomposition, which occurs during incineration, hazardous products will be formed, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr, HI), and gaseous hydrogen fluoride (HF).[3][7] The formation of these acidic and toxic gases is the primary reason this waste stream requires a specialized disposal pathway.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][2] |
Section 2: Waste Characterization and Segregation Protocol
Proper disposal begins at the point of generation. The cardinal rule is that halogenated and non-halogenated organic waste streams must never be mixed .[8] this compound falls squarely into the category of halogenated organic waste due to the presence of bromine, iodine, and fluorine.[8][9]
Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[10] The combustion of these compounds produces acidic gases (HBr, HF, HCl) that must be neutralized in a process known as "scrubbing".[11] Mixing non-halogenated solvents into this waste stream unnecessarily increases the volume of waste that must undergo this more complex and costly treatment process. Conversely, contaminating a non-halogenated waste stream (destined for fuel blending or simple incineration) with halogenated compounds can damage incinerators not equipped with acid gas scrubbers and lead to the release of corrosive and toxic pollutants.
Section 3: Step-by-Step Disposal Workflow
This protocol details the process from the laboratory bench to final handover for disposal.
Step 1: Container Selection and Labeling
-
Select a designated, leak-proof waste container compatible with halogenated organic compounds. Glass or high-density polyethylene (HDPE) are typically acceptable. Do not use plastic buckets or containers that are not certified for hazardous waste.
-
The container must be clearly labeled as "HALOGENATED ORGANIC WASTE". Affix a hazardous waste tag immediately upon adding the first volume of waste.
Step 2: Waste Collection
-
Carefully transfer waste this compound into the designated container inside a chemical fume hood.
-
If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.
-
Update the hazardous waste tag with the chemical name, concentration, and volume each time waste is added. Maintain a running log.
Step 3: Container Management and Storage
-
Keep the waste container tightly closed when not in use.[7][12]
-
Store the container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location.[2][7] The SAA must be secure and away from heat, sparks, or open flames.[4]
-
Ensure the storage area has secondary containment to manage potential spills.
Step 4: Final Disposal Request
-
Once the container is full or has been in storage for the maximum allowed time per institutional and RCRA guidelines, submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Below is a workflow diagram illustrating the disposal decision process.
Caption: Disposal workflow for halogenated compounds.
Section 4: Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate. If the spill is large, activate the fire alarm.
-
Control Ignition Sources: Remove all sources of ignition (no smoking, naked lights, or heat sources).
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Assess and Equip: Only personnel trained in hazardous spill cleanup should proceed. Don the appropriate PPE as described in Section 1.1.
-
Contain and Absorb: For minor spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2] Use non-sparking tools for cleanup.[4]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal. This spill cleanup material is also considered halogenated waste.
-
Decontaminate: Wash the spill area thoroughly with soap and water, and collect the rinse water for disposal as hazardous waste. Prevent runoff from entering drains.
Section 5: Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[13] While this specific chemical may not be individually listed as a hazardous waste, its properties as a halogenated organic compound require it to be managed as such. Facilities that generate, transport, treat, store, or dispose of this waste must comply with federal and state regulations.[13] Improper disposal is a violation of federal law and can result in significant penalties.[14]
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: 1-BROMO-4-FLUOROBENZENE. Sdfine. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Safety Data Sheet: 1-Bromo-2-iodobenzene. Thermo Fisher Scientific (Alfa Aesar). [Link]
-
Halogenated Waste. University of Texas at Austin Environmental Health and Safety. [Link] (Note: Original link was a PDF, this is a relevant page from the institution)
-
Disposal Guidance. U.S. Environmental Protection Agency. [Link]
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Hazardous Substance Fact Sheet: Benzene. New Jersey Department of Health. [Link]
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Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review. PubMed Central. [Link]
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Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
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1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene. AOBChem USA. [Link]
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Benzene - IDLH. Centers for Disease Control and Prevention (NIOSH). [Link]
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Benzene. U.S. Environmental Protection Agency. [Link]
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1910.1028 - Benzene. Occupational Safety and Health Administration. [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
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2-Bromo-1-iodo-4-(trifluoromethyl)benzene. PubChem. [Link]
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Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]
-
Disposal of Iodine. Case Western Reserve University Environmental Health and Safety. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
This guide provides an in-depth operational plan for the safe handling of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. As a halogenated aromatic compound, this substance requires rigorous safety protocols to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: An Evidence-Based Approach
The primary hazards associated with this class of chemicals are summarized below. Assume this compound presents, at a minimum, these risks.
| Hazard Classification | GHS Category | Potential Effects | Source Analogs |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact may defat the skin, leading to dermatitis.[1][2][3] | 1-Bromo-4-(trifluoromethoxy)benzene, 1-Bromo-4-(trifluoromethyl)benzene, 1-Bromo-2-iodobenzene |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. Vapors may also be irritating.[1][2][3][4] | 1-Bromo-4-(trifluoromethoxy)benzene, 1-Bromo-4-(trifluoromethyl)benzene, 1-Bromo-2-iodobenzene |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3][4][5] Inhalation of high vapor concentrations can lead to headache, dizziness, and nausea.[1] | 1-Bromo-4-(trifluoromethyl)benzene, 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene |
| Flammability | Combustible Liquid | The compound may be a combustible liquid. Keep away from heat, sparks, and open flames.[1][2] | 1-Bromo-4-(trifluoromethoxy)benzene, 4-Bromo-α,α,α-trifluorotoluene |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of protection must always be robust engineering controls.
Mandatory Procedure: All handling of this compound—including weighing, transfers, and reaction setup—must be performed inside a certified chemical fume hood. The fume hood provides critical local exhaust ventilation, capturing vapors at the source and preventing inhalation exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Indirectly vented chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over the goggles when handling larger quantities (>100 mL) or during procedures with a high splash potential.[6][7] | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes.[7] Chemical splash goggles are essential to prevent contact with irritating liquids and vapors.[3] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs. | A lab coat provides a removable barrier to protect skin and personal clothing from incidental splashes. The flame-resistant property is crucial given the potential combustibility of the compound. |
| Hand Protection | Splash Protection: Disposable Nitrile Gloves (minimum 5-mil thickness). Extended Contact: Double-gloving with an inner nitrile glove and an outer, thicker glove (e.g., Neoprene or Viton®). | Nitrile gloves offer poor long-term resistance to halogenated hydrocarbons and are intended for short-term splash protection only .[8][9][10] If contact occurs, gloves must be removed and replaced immediately to prevent chemical breakthrough.[8][11] For operations with higher risk of immersion or prolonged contact, more robust glove materials are necessary.[7] |
Procedural Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination. The following procedure must be followed for every operation involving this compound.
Step-by-Step Protocol:
-
Pre-Operation Setup:
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure a halogenated waste container is present in the fume hood.[6][12]
-
Clear the work area of all unnecessary equipment and chemicals.
-
Confirm the location of the nearest safety shower and eyewash station.
-
-
PPE Donning (Staging):
-
Put on the flame-resistant lab coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
If double-gloving, put on the second, heavier-duty pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
-
Chemical Handling (In Fume Hood):
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Handle the chemical with care to avoid generating aerosols or splashes.
-
Keep the primary container sealed when not in immediate use.
-
-
Post-Operation & Decontamination:
-
Securely cap the primary chemical container.
-
Decontaminate any affected surfaces within the fume hood.
-
Dispose of any contaminated disposable materials (e.g., pipette tips, weighing paper) directly into the designated halogenated waste container.[13]
-
-
PPE Doffing (De-Staging):
-
Crucial Step: This sequence is designed to prevent cross-contamination from "dirty" PPE to your skin or personal clothing.
-
Outer Gloves (if used): Remove the outer pair of gloves first.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated storage area.
-
Goggles/Face Shield: Remove eye and face protection.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out, and ensuring you do not touch the outer surface with your bare hands.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][2][5]
-
Caption: Emergency Response Decision Tree
Waste Disposal: Ensuring Environmental and Personal Safety
This compound is a halogenated organic compound. [12]As such, it must be disposed of following specific hazardous waste protocols.
-
Segregation is Key: Never mix halogenated waste with non-halogenated solvent waste. [6][13][14]Doing so contaminates the entire volume and significantly increases disposal costs and environmental impact.
-
Containment: All waste, including contaminated solids (gloves, paper towels) and liquids, must be collected in a designated, leak-proof container with a screw-top cap. [6][13][15]The container must be clearly labeled "Halogenated Organic Waste" and list the chemical constituents. [6][12]* Storage: Keep waste containers closed at all times except when adding waste. [6]Store the container in a secondary containment bin within a ventilated area (e.g., a fume hood or designated waste cabinet) until it is collected by your institution's EHS department.
By adhering to these comprehensive guidelines, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Fisher Scientific Company. (n.d.). Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene.
- Sigma-Aldrich Inc. (2025). Safety Data Sheet.
- FUJIFILM Wako Pure Chemical Corporation. (2023). Safety Data Sheet for 1-Bromo-4-(trifluoromethyl)benzene.
- Angene Chemical. (2025). Safety Data Sheet for 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific Company. (2025). Safety Data Sheet for 1-Bromo-2-iodobenzene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-iodobenzene.
- University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Unknown. (n.d.). Hazardous Waste Segregation.
- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
- PSFC. (n.d.). Halogenated Solvents.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- California Air Resources Board. (1997). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
- 3M. (n.d.). Organic Solvents.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- University of California, Riverside Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Kemicentrum. (2025). 8.1 Organic solvent waste.
- Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
